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Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Molecular Structure and Significance 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine, also known as 1,4-ditosyl-1,4-diazepan-6-amine, possesses a seven-membered diazepane ring, a foundational structure in many biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Structure and Significance

1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine, also known as 1,4-ditosyl-1,4-diazepan-6-amine, possesses a seven-membered diazepane ring, a foundational structure in many biologically active compounds. The two nitrogen atoms of the diazepane core are protected by p-toluenesulfonyl (tosyl) groups, which are common protecting groups in organic synthesis, known for their stability and their influence on the electronic and conformational properties of the molecule. The presence of a primary amine at the 6-position offers a site for further functionalization, making this compound a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents.

Plausible Synthetic Route

A plausible synthesis for 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine would likely involve a multi-step process starting from a suitable precursor to the diazepane ring, followed by the introduction of the amine functionality and subsequent tosylation. A representative synthetic workflow is outlined below.

G cluster_0 Synthetic Workflow Start Diazepane Precursor Step1 Introduction of Amine Precursor Start->Step1 e.g., Epichlorohydrin addition Step2 Reduction to Amine Step1->Step2 e.g., Azide reduction (NaN3 then H2/Pd) Step3 Ditosylation Step2->Step3 p-Toluenesulfonyl chloride, Base Final 1,4-bis(4-methylbenzenesulfonyl)- 1,4-diazepan-6-amine Step3->Final

Caption: A plausible synthetic workflow for the target molecule.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the predicted spectroscopic data for 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. These predictions are based on the analysis of its structural components and by drawing parallels with the reported data for analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR chemical shifts for the title compound are summarized in the table below, followed by a detailed interpretation.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Justification
Tosyl-CH~2.4Singlet (s)The methyl protons on the tosyl groups are chemically equivalent and appear as a characteristic singlet.
Diazepane-CH -NH₂~3.0 - 3.5Multiplet (m)This proton is adjacent to the electron-withdrawing nitrogen atoms and the amine group, leading to a downfield shift.
Diazepane-CH ₂ (adjacent to N)~3.2 - 3.8Multiplets (m)The methylene protons on the diazepane ring adjacent to the nitrogen atoms are diastereotopic and will likely appear as complex multiplets due to coupling with each other and with the proton at the 6-position.
NH~1.5 - 2.5 (variable)Broad Singlet (br s)The chemical shift of amine protons is highly dependent on solvent and concentration. The signal is often broad due to quadrupole broadening and exchange.
Tosyl-Ar-H (ortho to SO₂)~7.7Doublet (d)These aromatic protons are deshielded by the electron-withdrawing sulfonyl group.
Tosyl-Ar-H (meta to SO₂)~7.3Doublet (d)These aromatic protons are less affected by the sulfonyl group and appear more upfield.

Expertise & Experience in Interpretation:

The presence of the two tosyl groups significantly influences the chemical shifts of the diazepane ring protons. The electron-withdrawing nature of the sulfonyl group causes a downfield shift of the adjacent methylene protons compared to an unsubstituted diazepane. The complexity of the signals for the diazepane ring protons arises from the conformational flexibility of the seven-membered ring and the potential for different chair and boat conformations, which can render the protons diastereotopic. The aromatic region of the spectrum is expected to show a classic AA'BB' system for the para-substituted tosyl groups, appearing as two distinct doublets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted chemical shifts for 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Tosyl-C H₃~21The methyl carbon of the tosyl group typically appears in this region.
Diazepane-C H-NH₂~50 - 55This carbon is attached to two nitrogen atoms and an amine group, resulting in a significant downfield shift.
Diazepane-C H₂ (adjacent to N)~45 - 55These carbons are deshielded by the adjacent nitrogen atoms.
Tosyl-Ar-C (ipso to SO₂)~135The carbon directly attached to the sulfonyl group is deshielded.
Tosyl-Ar-C (ipso to CH₃)~144The carbon bearing the methyl group.
Tosyl-Ar-C H (ortho to SO₂)~127Aromatic carbons ortho to the sulfonyl group.
Tosyl-Ar-C H (meta to SO₂)~130Aromatic carbons meta to the sulfonyl group.

Causality Behind Experimental Choices:

In acquiring a ¹³C NMR spectrum, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be invaluable in distinguishing between CH, CH₂, and CH₃ groups, confirming the assignments made in the table.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for the title compound are as follows:

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Mode
N-H (Amine)3300 - 3500Stretching (two bands for primary amine)
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
S=O (Sulfonyl)1340 - 1370 and 1150 - 1180Asymmetric and Symmetric Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N1000 - 1250Stretching

Trustworthiness of the Protocol:

The presence of strong absorption bands in the specified regions for the sulfonyl group and the primary amine would provide strong, self-validating evidence for the successful synthesis of the target molecule. The absence of certain bands, for example, a carbonyl stretch around 1700 cm⁻¹, would confirm the purity of the compound from certain starting materials or side products.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M+) : For the free base, C₁₉H₂₅N₃O₄S₂, the exact mass would be approximately 439.13. In a high-resolution mass spectrum (HRMS), this would be observed as [M+H]⁺ at m/z 440.1392.

  • Key Fragmentation Patterns :

    • Loss of a tosyl group (C₇H₇SO₂) would result in a significant fragment.

    • Cleavage of the diazepane ring would lead to various smaller fragments.

    • A prominent peak at m/z 155 corresponding to the tosyl group and another at m/z 91 for the tropylium ion (C₇H₇⁺) are characteristic of compounds containing a p-toluenesulfonyl moiety.

G cluster_1 Spectroscopic Analysis Workflow Sample Purified Compound NMR ¹H and ¹³C NMR Sample->NMR Structural Framework IR Infrared Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A workflow for the comprehensive spectroscopic analysis.

Conclusion

The comprehensive spectroscopic characterization of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry. Although experimentally derived data for this specific molecule is not widely published, this guide provides a robust, predictive framework based on established spectroscopic principles and data from analogous compounds. This self-validating system of analysis, where each technique provides complementary information, allows for the confident structural elucidation and purity assessment of this and other complex heterocyclic molecules in a research and development setting.

References

While specific data for the target compound was not found, the principles and comparative data are drawn from general knowledge in the field and publications on related structures. For general methodologies and interpretation of spectroscopic data, the following types of resources are authoritative:

  • Comprehensive Organic Chemistry Textbooks: Such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle, which provide foundational knowledge for interpreting NMR, IR, and MS d
  • Chemical Databases: Resources like the offer a vast collection of spectra for various organic molecules, which can be used for comparative analysis.

  • Journal Articles on Related Compounds: Scientific publications detailing the synthesis and characterization of N-tosylated amines and diazepane derivatives are invaluable for predicting chemical shifts and fragmentation patterns.
  • Vendor Information: Chemical suppliers such as and list the hydrochloride salt of the target compound (CAS 1909319-50-1), confirming its identity and availability, though they do not provide detailed public spectra.[1][2][3]

Sources

Foundational

Synthetic Mechanisms and Methodologies for 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide Executive Summary The homopiperazine (1,4-diazepane) scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Guide

Executive Summary

The homopiperazine (1,4-diazepane) scaffold is a privileged structure in modern medicinal chemistry, serving as the core framework for numerous neuroactive agents, G-protein-coupled receptor (GPCR) ligands, and advanced theranostic chelators[1]. Specifically, 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (CAS: 439134-38-0) is a highly versatile, protected intermediate. The presence of the primary amine at the 6-position allows for orthogonal functionalization, while the tosyl (p-toluenesulfonyl) groups protect the secondary ring nitrogens during harsh downstream synthetic steps.

This whitepaper deconstructs the mechanistic formation of this molecule, providing field-proven, self-validating protocols designed to maximize yield, prevent common side reactions (such as E2 elimination or over-alkylation), and ensure high-fidelity scale-up.

Strategic Rationale & Causality in Scaffold Design

As application scientists, we do not select protecting groups or reagents arbitrarily; every choice is dictated by the thermodynamic and kinetic demands of the reaction system.

Why Tosyl Groups? The synthesis of 7-membered rings is notoriously difficult due to unfavorable entropic factors and transannular strain. The use of N,N'-ditosylethylenediamine is a deliberate strategic choice. The bulky, electron-withdrawing tosyl groups serve a dual purpose:

  • Kinetic Pre-organization (Thorpe-Ingold Effect): The steric bulk restricts the conformational degrees of freedom of the ethylenediamine backbone, pre-organizing the reactive nitrogen centers and heavily favoring intramolecular cyclization over intermolecular polymerization[2].

  • Nucleophilic Tuning: The sulfonyl groups lower the pKa of the amine protons, allowing them to be easily deprotonated by mild bases (like KOH or NaOEt) to form potent, yet non-basic, nucleophiles that resist unwanted side reactions[3].

Why Azidation over Direct Amination? To install the amine at the 6-position, one might consider directly reacting a 6-halo-diazepane with ammonia. However, direct amination at a secondary carbon heavily favors E2 elimination, resulting in unwanted alkene byproducts. By utilizing an azide intermediate ( N3−​ ), we deploy a small, highly nucleophilic, and poorly basic species that guarantees a clean SN​2 inversion.

Mechanistic Pathways of Formation

The formation of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine is achieved via a robust four-step sequence: Cyclocondensation, Activation, Azidation, and Reduction.

Mechanism A N,N'-Ditosylethylenediamine + 1,3-Dibromo-2-propanol B 1,4-Ditosyl-1,4-diazepan-6-ol (Cyclocondensation) A->B KOH, EtOH, Double Alkylation C 6-O-Mesyl-1,4-ditosyl-1,4-diazepane (Hydroxyl Activation) B->C MsCl, Et3N, Mesylation D 6-Azido-1,4-ditosyl-1,4-diazepane (SN2 Azidation) C->D NaN3, DMF, Nucleophilic Substitution E 1,4-Bis(4-methylbenzenesulfonyl)- 1,4-diazepan-6-amine D->E PPh3, H2O, Staudinger Reduction

Caption: Stepwise synthesis mechanism of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine.

Phase 1: Cyclocondensation

The reaction between N,N'-ditosylethylenediamine and 1,3-dibromo-2-propanol (or epichlorohydrin) under basic conditions forms 1,4-ditosyl-1,4-diazepan-6-ol [3]. The base deprotonates the sulfonamides, which sequentially attack the electrophilic carbons of the 3-carbon bridge.

Phase 2 & 3: Activation and Azidation

The secondary alcohol is a poor leaving group. It is converted into a mesylate using methanesulfonyl chloride (MsCl). The mesylate is then displaced by sodium azide in a polar aprotic solvent (DMF). DMF is critical here; it solvates the Na+ cation but leaves the N3−​ anion "naked" and highly reactive for the SN​2 attack.

Phase 4: Staudinger Reduction

The azide is reduced to the primary amine using triphenylphosphine ( PPh3​ ) and water. This method is highly chemoselective and avoids the use of transition metals (like Pd/C), which is advantageous if the product is destined for radiometal chelation (e.g., AAZTA synthesis) where trace metal contamination ruins radiolabeling yields[4].

Staudinger Azide Alkyl Azide (R-N3) Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack Phosphine Triphenylphosphine (PPh3) Phosphine->Phosphazide Iminophosphorane Iminophosphorane + N2 (gas) Phosphazide->Iminophosphorane N2 Extrusion (Thermodynamic Driver) Amine Primary Amine (R-NH2) + Triphenylphosphine oxide Iminophosphorane->Amine Hydrolysis (H2O)

Caption: Mechanistic pathway of the Staudinger reduction converting the azide intermediate to the amine.

Experimental Protocols & Self-Validating Systems

To ensure reproducibility, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Synthesis of 1,4-Ditosyl-1,4-diazepan-6-ol
  • Preparation: Dissolve N,N'-ditosylethylenediamine (1.0 eq) in absolute ethanol. Add finely powdered KOH (2.2 eq) and stir until a clear solution forms.

  • Addition: Dropwise add 1,3-dibromo-2-propanol (1.1 eq) at room temperature.

  • Cyclization: Heat the mixture to reflux for 16 hours.

  • Workup: Cool to room temperature, filter the precipitated KBr salts, and concentrate the filtrate. Recrystallize from EtOH/DMF to yield the pure alcohol[2].

  • Self-Validation Check: TLC (Silica, Hexane/EtOAc) should show complete consumption of the starting material. 1H NMR will confirm the structure via the appearance of a distinct multiplet at ~3.9 ppm corresponding to the CH-OH methine proton.

Protocol B: Mesylation and Azidation
  • Mesylation: Dissolve the alcohol (1.0 eq) in dry DCM. Add Triethylamine (1.5 eq) and cool to 0°C. Causality: Cooling prevents the substitution of the newly formed mesylate by chloride ions. Dropwise add MsCl (1.2 eq). Stir for 2 hours, wash with NaHCO3​ , and evaporate to yield the mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF. Add NaN3​ (2.0 eq) and heat to 80°C for 12 hours. Quench with water and extract with EtOAc.

  • Self-Validation Check: Perform IR Spectroscopy on the crude oil. A successful reaction is unequivocally self-validated by the appearance of a sharp, intense asymmetric stretch at ~2100 cm⁻¹ , confirming the presence of the azide.

Protocol C: Staudinger Reduction to the Target Amine
  • Reaction: Dissolve the azido-diazepane (1.0 eq) in THF. Add PPh3​ (1.2 eq) and stir at room temperature for 2 hours.

  • Hydrolysis: Add distilled water (10.0 eq) and heat to 50°C for 12 hours.

  • Purification: Concentrate the mixture, acidify with 1M HCl to extract the amine into the aqueous layer (leaving triphenylphosphine oxide in the organic layer), then basify the aqueous layer with NaOH and extract with DCM.

  • Self-Validation Check: Visual confirmation of N2​ gas bubbling upon PPh3​ addition. On TLC, the product spot will turn deep purple/blue when stained with Ninhydrin and heated, confirming the presence of a primary amine.

Quantitative Reaction Parameters

The following table summarizes the optimized thermodynamic parameters and expected yields for the synthesis workflow.

Reaction StepReagents & SolventsTemperatureTimeTypical YieldPrimary QC Validation Metric
1. Cyclocondensation 1,3-dibromo-2-propanol, KOH, EtOHReflux (78°C)16 h75 - 85% 1H NMR (Methine multiplet at 3.9 ppm)
2. Mesylation MsCl, Et3​N , DCM0°C to RT2 h90 - 95%TLC (Complete consumption of alcohol)
3. Azidation NaN3​ , DMF80°C12 h80 - 88%IR Spectroscopy (Strong peak at 2100 cm⁻¹)
4. Reduction PPh3​ , H2​O , THFRT to 50°C14 h85 - 92%Ninhydrin Stain (+), N2​ gas evolution

Downstream Applications in Drug Development

Once synthesized, 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine acts as a pivotal branching node in drug discovery:

  • GPCR Ligands: Following detosylation (typically via HBr/Phenol or Na/Naphthalene[5]), the homopiperazine ring is frequently utilized to construct rigidified analogs of biologically active peptides, acting as potent antagonists for 5-HT3, D2, and Melanocortin (MC4R) receptors[1].

  • Theranostic Radiopharmaceuticals: The primary amine can be alkylated with carboxylate-bearing arms to synthesize AAZTA (6-amino-1,4-diazepine triacetate) derivatives. These chelators exhibit exceptionally rapid complexation kinetics with radiometals like 68Ga (for PET imaging) and 177Lu (for targeted radionuclide therapy) at ambient temperatures[4].

Sources

Foundational

Physicochemical properties of 1,4-diazepane derivatives in organic synthesis

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diazepane Derivatives in Organic Synthesis Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure The 1,4-diazepane ring, a seven-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Diazepane Derivatives in Organic Synthesis

Introduction: The 1,4-Diazepane Scaffold as a Privileged Structure

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry and a versatile tool in organic synthesis.[1][2] Its classification as a "privileged structure" stems from its recurrence in a multitude of biologically active compounds, including anticonvulsants, sedatives, and anticancer agents.[2][3] This prevalence is not coincidental; it is a direct consequence of the unique physicochemical properties endowed by the seven-membered ring. Its inherent conformational flexibility allows derivatives to adopt specific three-dimensional arrangements crucial for molecular recognition and binding to biological targets.[1][4] For the synthetic chemist, this same flexibility, combined with the reactivity of the two nitrogen atoms, presents both a challenge and an opportunity. Understanding and controlling the physicochemical properties of 1,4-diazepane derivatives is therefore paramount for their successful application, whether in the rational design of new pharmaceuticals or as ligands and building blocks in complex synthetic endeavors.[5][6]

Section 1: Core Physicochemical Properties

The utility of a 1,4-diazepane derivative in a synthetic context—its solubility, reactivity, and ability to coordinate with metals—is governed by a confluence of its conformational preferences, basicity, and lipophilicity.

Conformational Analysis: The Flexible Seven-Membered Ring

Unlike rigid five- or six-membered rings, the seven-membered 1,4-diazepane ring possesses significant conformational freedom. The most stable conformations are typically variants of the chair , boat , and twist-boat forms.[1] Theoretical studies using Density Functional Theory (DFT), alongside experimental evidence from NMR spectroscopy and X-ray crystallography, have been instrumental in mapping the potential energy surface of these molecules.[1][7]

Studies consistently show that the twist-chair (TC) and twist-boat (TB) conformations are often the low-energy states.[4][7] For example, in certain N,N-disubstituted 1,4-diazepane orexin receptor antagonists, the twist-boat form was identified as a low-energy and potentially bioactive conformation.[7] Conversely, other derivatives, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, adopt a more classic chair conformation in the solid state.[8] The energetic balance between these forms is delicate and highly sensitive to the nature and position of substituents on the ring. This conformational pliability is a key determinant of how the molecule interacts with other reagents or metal centers.

G Chair Chair (C) TwistChair Twist-Chair (TC) Chair->TwistChair Boat Boat (B) TwistChair->Boat TwistBoat Twist-Boat (TB) TwistChair->TwistBoat Boat->TwistBoat TwistBoat->Chair   Interconversion G cluster_0 Catalytic Cycle cluster_1 L = 1,4-Diazepane Ligand Pd(0)L Pd(0)L₂ Int1 R¹-Pd(II)L₂(X) Pd(0)L->Int1 Oxidative Addition (R¹-X) Int2 R¹-Pd(II)L₂(R²) Int1->Int2 Transmetalation (R²-B(OR)₂) Int2->Pd(0)L Reductive Elimination (R¹-R²) Ligand R'-N   N-R''       Pd

Caption: Generalized Suzuki-Miyaura cycle with a 1,4-diazepane ligand (L).

Chiral Scaffolds in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. Chiral 1,4-diazepane derivatives, often synthesized from chiral pool starting materials like amino acids, serve as valuable scaffolds and auxiliaries. [9]Biocatalytic methods, using enzymes like imine reductases, have emerged as powerful routes to access optically active 1,4-diazepanes with high enantioselectivity. [10]These chiral derivatives can then be used to direct the stereochemical outcome of subsequent reactions, either as part of the core structure or as a detachable chiral auxiliary.

Section 3: Experimental Protocols

The following protocols provide practical, self-validating methodologies for the synthesis and application of 1,4-diazepane derivatives.

Protocol: Synthesis of a 1,4-Diazepane via Domino Reaction

This protocol describes a modern and efficient synthesis of a substituted 1,4-diazepane via a domino process involving the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. [11] Objective: To synthesize Methyl 2-methyl-4-oxo-1,4,5,6,7,8-hexahydro-2H-pyrazino[1,2-a]pyrazine-3-carboxylate.

Methodology:

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dimethylethane-1,2-diamine (88 mg, 1 mmol).

  • Reaction Initiation: To the diamine, add ethyl 3-oxohex-5-enoate (156 mg, 1 mmol) at room temperature. The reaction is often performed neat (solvent-free), highlighting its atom economy. [11]3. Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 5 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture can be directly purified without an aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 1,4-diazepane derivative as a viscous liquid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques:

    • ¹H NMR & ¹³C NMR: To verify the chemical structure and connectivity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ester and enamine).

Protocol: Application in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the use of a generic N,N'-disubstituted 1,4-diazepane as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Objective: To couple bromobenzene with phenylboronic acid using a Pd/1,4-diazepane catalyst system.

Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (2.2 mg, 0.01 mmol) and the N,N'-dibenzyl-1,4-diazepane ligand (5.6 mg, 0.02 mmol) to a dry Schlenk flask. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir for 15 minutes. The choice of a non-coordinating solvent like dioxane is crucial. [12]2. Reagent Addition: To the flask, add bromobenzene (157 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol). Cesium carbonate is an effective base for this transformation. [12]3. Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS. The reaction is typically complete within 24 hours. [12]5. Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to yield biphenyl.

  • Validation: Confirm the identity of the product by comparing its spectroscopic data (¹H NMR, ¹³C NMR) with literature values and verify the yield by mass.

Conclusion

The 1,4-diazepane scaffold is far more than a simple heterocycle; it is a dynamic and tunable platform for organic synthesis. Its distinct physicochemical properties—most notably its conformational flexibility and the basicity of its nitrogen centers—are the very source of its utility. By understanding how to modulate these properties through targeted substitution, researchers can rationally design 1,4-diazepane derivatives that function as highly effective ligands in catalysis, as precise chiral scaffolds for asymmetric synthesis, or as key intermediates en route to complex, biologically active molecules. The continued exploration of this privileged structure promises to unlock new synthetic methodologies and novel therapeutic agents.

References

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  • Conformational analysis and synthetic approaches to polydentate perhydro- diazepine ligands for the complexation of gallium( iii ). Organic & Biomolecular Chemistry. Available at: [Link]

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  • Production method of 1,4-diazepane derivatives. Google Patents.
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  • 1,4-Diazepine. Wikipedia. Available at: [Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications. Available at: [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. Available at: [Link]

  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Chemoselective Detosylation Strategies for 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine Derivatives

Introduction & Mechanistic Rationale The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, GPCR ligands, and specialized chelating agents. Duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,4-diazepane (homopiperazine) scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, GPCR ligands, and specialized chelating agents. During the synthesis of 6-amino-1,4-diazepane derivatives, the secondary amines at the 1- and 4-positions are frequently protected using the robust p-toluenesulfonyl (tosyl, Ts) group.

While the N-Ts group provides excellent stability during multi-step syntheses, its removal is a notorious bottleneck. The sulfonamide nitrogen is sp2 -hybridized due to resonance delocalization into the highly electron-withdrawing SO2​ group, rendering the N-S bond practically inert to standard basic hydrolysis or nucleophilic attack. Consequently, detosylation requires either extreme acidic conditions to force protonation of the sulfonamide or Single Electron Transfer (SET) mechanisms to populate the arylsulfonyl LUMO, triggering radical fragmentation[1].

When dealing with 1,4-bis(tosyl)-1,4-diazepan-6-amine derivatives , the synthetic challenge is compounded by the need to preserve the stereochemistry and functional group integrity at the C6-position (e.g., Boc/Cbz-protected amines, amides, or chiral centers). This application note details three field-validated, self-validating protocols for chemoselective detosylation, empowering researchers to select the optimal method based on their substrate's functional group tolerance.

Strategy Selection & Quantitative Data

Selecting the correct detosylation strategy is entirely dependent on the substituents present at the C6-amine.

G Start 1,4-Bis(Ts)-1,4-diazepan-6-amine Derivative Q1 Contains Acid-Sensitive Groups at C6? (e.g., Boc, tBu) Start->Q1 Q2 Contains Easily Reducible Groups? (e.g., Halogens, NO2) Q1->Q2 Yes (Needs Neutral/Basic) HBr Protocol C: HBr / Phenol (Acidic Cleavage) Q1->HBr No (Acid Tolerant) SmI2 Protocol A: SmI2 / Amine / H2O (Ultra-Mild SET) Q2->SmI2 Yes (Needs High Chemoselectivity) Mg Protocol B: Mg / MeOH / Sonication (Cost-Effective SET) Q2->Mg No (Standard SET Tolerant)

Caption: Decision matrix for selecting the optimal detosylation protocol based on C6-substituent compatibility.

Table 1: Comparative Analysis of Detosylation Protocols
ProtocolReagentsPrimary MechanismFunctional Group CompatibilityTypical YieldReaction Time
A SmI2​ , Pyrrolidine, H2​O Inner-sphere SETExcellent: Tolerates Boc, Cbz, Halogens, Esters, Chiral centers85–98%< 5 mins
B Mg turnings, MeOH, SonicationOuter-sphere SETModerate: Tolerates Boc; reduces halogens and nitro groups75–90%2–4 hours
C 33% HBr in AcOH, PhenolAcid-catalyzed solvolysisPoor: Cleaves Boc, Cbz, and t -butyl esters80–95%12–24 hours

Experimental Protocols

Protocol A: Ultra-Mild Reductive Cleavage via SmI2​ /Amine/ H2​O

Causality & Rationale: Samarium(II) iodide ( SmI2​ ) alone possesses a redox potential of approximately -1.33 V, which is often insufficient to cleave secondary sulfonamides. However, the synergistic addition of water and an amine (e.g., pyrrolidine) alters the coordination sphere of the Sm(II) center, drastically lowering its redox potential and enabling instantaneous, room-temperature electron transfer[2]. This method is highly chemoselective and will not epimerize chiral centers at C6.

Self-Validating Checkpoints: The reaction is visually self-validating. Active SmI2​ is deep blue; successful electron transfer instantly discharges the color to a pale yellow/white Sm(III) suspension.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Dissolve the 1,4-bis(Ts)-diazepane substrate (1.0 equiv, e.g., 0.5 mmol) in a minimal amount of anhydrous THF.

  • Reagent Addition: Add a freshly titrated solution of SmI2​ in THF (0.1 M, 10.0 equiv) to the flask. (Note: 4 electrons are required to cleave two Ts groups; excess ensures rapid kinetics).

  • Activation: Immediately add degassed H2​O (30.0 equiv) followed by pyrrolidine (20.0 equiv) via syringe under vigorous stirring.

  • Observation: The deep blue color will instantaneously (< 5 seconds) turn to a milky white/pale yellow suspension, indicating complete consumption of the reductant and cleavage of the N-S bonds.

  • Quench & Workup: Add saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (to sequester any iodine species). Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase chromatography or basic alumina to isolate the free 1,4-diazepane.

G Substrate N-Ts Diazepane RadicalAnion Radical Anion Intermediate Substrate->RadicalAnion SmI2 (SET 1) Fragmentation S-N Bond Cleavage RadicalAnion->Fragmentation Aminyl Aminyl Radical + Sulfinate Anion Fragmentation->Aminyl Product Free Amine (Detosylated) Aminyl->Product SmI2 (SET 2) + H2O (Protonation)

Caption: Single Electron Transfer (SET) mechanism for the SmI2-mediated cleavage of the N-Ts bond.

Protocol B: Cost-Effective SET via Mg/MeOH under Sonication

Causality & Rationale: Magnesium turnings in methanol generate solvated electrons capable of cleaving the N-Ts bond[1]. However, Mg reacts with MeOH to form insoluble magnesium methoxide ( Mg(OMe)2​ ), which rapidly coats the metal surface and passivates it, halting the reaction. Continuous sonication is critical because acoustic cavitation mechanically scours the metal surface, continuously exposing fresh Mg for sustained electron transfer.

Self-Validating Checkpoints: LC-MS monitoring will clearly show the sequential mass shifts: [M+H]+→[M−154]+ (mono-Ts)→[M−308]+ (fully deprotected) .

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous MeOH (0.05 M concentration) in a round-bottom flask.

  • Activation: Add freshly crushed or iodine-activated Magnesium turnings (20.0 equiv).

  • Sonication: Submerge the flask in an ultrasonic bath (ambient temperature). Sonicate continuously. The mixture will bubble vigorously (evolution of H2​ gas) and turn grey/cloudy as Mg(OMe)2​ forms.

  • Monitoring: Sample the reaction every 45 minutes for LC-MS. If the reaction stalls at the mono-tosyl intermediate, add an additional 10.0 equiv of Mg turnings.

  • Workup: Once complete (typically 2-4 hours), quench the reaction carefully with saturated aqueous NH4​Cl until all residual Mg is dissolved. Adjust the pH to >10 with 1M NaOH, extract with CH2​Cl2​ , dry, and concentrate.

Protocol C: Acidic Cleavage via HBr/Phenol

Causality & Rationale: For substrates lacking acid-sensitive groups (e.g., where the C6-amine is free or protected as a stable amide), harsh acidic solvolysis is highly efficient. 33% HBr in acetic acid forces the protonation of the sulfonamide. Phenol is added as a crucial carbocation scavenger; it intercepts the highly electrophilic tosyl cation to form p-cresyl tosylate, preventing the re-tosylation of the newly freed diazepane nitrogens.

Self-Validating Checkpoints: The final product precipitates directly out of the ethereal solution as an insoluble hydrobromide salt, driving the reaction equilibrium and simplifying purification.

Step-by-Step Procedure:

  • Setup: In a heavy-walled glass vial, combine the bis-tosyl substrate (1.0 equiv) and Phenol (10.0 equiv).

  • Reaction: Slowly add 33% HBr in glacial acetic acid (approx. 5 mL per mmol of substrate). Seal the vial.

  • Heating: Stir the homogeneous mixture at 40 °C for 16–24 hours.

  • Precipitation: Cool the mixture to room temperature and pour it dropwise into a large excess of vigorously stirred, ice-cold diethyl ether (50 mL ether per 1 mL of reaction mixture).

  • Isolation: The fully detosylated 1,4-diazepan-6-amine will precipitate as a highly polar hydrobromide salt. Filter the precipitate, wash extensively with cold ether to remove phenol and organic byproducts, and dry under high vacuum.

References

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water. Organic Letters, 11(3), 503-506. URL:[Link][2]

  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(19), 3294-3298. URL:[Link]

  • O'Brien, A. G., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(13), 8926-8937. URL:[Link][1]

Sources

Application

Application Notes and Protocols for Amidation Reactions Using 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Authored by: Gemini, Senior Application Scientist Introduction The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anxiolytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics.[1][2] The functionalization of this seven-membered heterocyclic system is of significant interest to researchers in drug discovery and development. This guide provides detailed protocols for the amidation of the primary amine at the 6-position of the 1,4-diazepane ring, specifically using the N-protected starting material, 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. The two N-tosyl groups provide robust protection of the secondary amines within the ring, allowing for selective acylation of the primary amine. This application note will detail the chemical principles, reaction protocols, purification strategies, and subsequent deprotection of the tosyl groups.

Chemical Principles and Mechanistic Overview

Amide bond formation is a condensation reaction between a carboxylic acid and an amine. This process is kinetically slow and requires the activation of the carboxylic acid to proceed at a reasonable rate under mild conditions.[3] The most common strategy involves the use of a coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the primary amine of the diazepane derivative.[]

The general mechanism, illustrated with a carbodiimide coupling reagent, proceeds in two main steps:

  • Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid has a chiral center at the alpha-position. To mitigate this and improve reaction efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form a more stable and less racemization-prone HOBt-ester.[3]

  • Nucleophilic Attack by the Amine: The primary amine of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine then attacks the activated carbonyl of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[3]

Other classes of coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), operate via similar principles of activating the carboxylic acid to facilitate the subsequent amidation.[][5][6]

Experimental Protocols

Materials and Reagents
  • 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride (Commercially available)

  • Carboxylic acid of interest

  • Coupling Reagents: EDC·HCl, HATU, PyBOP

  • Additives: HOBt

  • Bases: Diisopropylethylamine (DIPEA), Triethylamine (TEA)

  • Anhydrous Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)

  • Workup Reagents: Saturated aqueous NaHCO₃, 1M HCl, Brine

  • Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Protocol 1: General Amidation using EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), 1-hydroxybenzotriazole (HOBt, 1.2 equiv.), and 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride (1.1 equiv.).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1 M with respect to the carboxylic acid).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the mixture to neutralize the hydrochloride salt and the carboxylic acid.

  • Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amidation using HATU for Hindered Substrates

HATU is a more potent coupling reagent, often used for sterically hindered amines or acids, or when faster reaction times are desired.[3][7]

  • Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv.) and dissolve it in anhydrous DMF or MeCN.

  • Activation: Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride (1.1 equiv.) and DIPEA (1.1 equiv.) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation and Comparison

The choice of coupling reagent, solvent, and base can significantly impact the yield and purity of the final product. The following table summarizes typical conditions and expected outcomes for the amidation of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine.

Coupling Reagent (equiv.)Base (equiv.)SolventTemperature (°C)Typical Time (h)Expected YieldNotes
EDC·HCl (1.2) / HOBt (1.2)DIPEA (2.5)DCM / DMF0 to RT12 - 24Good to ExcellentStandard, cost-effective method. Workup is straightforward.
HATU (1.1)DIPEA (3.1)DMFRT2 - 6ExcellentHighly efficient, good for hindered substrates, faster reaction times.[3][7]
PyBOP (1.2)DIPEA (3.0)DCMRT4 - 12Good to ExcellentPhosphonium-based reagent, good for reducing racemization.
T3P (1.5)PyridineEtOAcRT to 506 - 18GoodLow epimerization, byproducts are water-soluble.[8]

Visualization of Workflow and Structures

Amidation_Workflow cluster_reagents Reactants & Reagents cluster_process Reaction & Purification cluster_output Product & Analysis Amine 1,4-Ditosyl-1,4-diazepan-6-amine (Hydrochloride Salt) Setup 1. Combine Reactants in Anhydrous Solvent Amine->Setup Acid Carboxylic Acid (R-COOH) Acid->Setup Coupling Coupling Reagent (e.g., EDC, HATU) Coupling->Setup Base Base (e.g., DIPEA) Base->Setup Reaction 2. Stir at 0°C to RT (Monitor by TLC/LC-MS) Setup->Reaction Activation & Coupling Workup 3. Aqueous Workup (Wash with acid, base, brine) Reaction->Workup Quench & Extract Purify 4. Column Chromatography Workup->Purify Product Pure N-Acylated Product Purify->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the amidation reaction.

Reaction_Scheme reagents Carboxylic Acid (R-COOH) + Coupling Reagent + Base amine reagents->amine Amidation Reaction product N-Acylated Product amine->product

Caption: Schematic of the amidation reaction.

Post-Amidation: N-Tosyl Deprotection

The N-tosyl groups are stable to many reaction conditions, including the standard amidation protocols described above. However, their removal is often a necessary step in a synthetic sequence. Several methods can be employed for the deprotection of N-tosyl groups.[9]

Protocol 3: Reductive Detosylation

This method is effective but requires careful handling of the reagents.

  • Preparation: Dissolve the N-acylated, N,N'-ditosylated product (1.0 equiv.) in anhydrous THF.

  • Reaction: Add sodium metal (excess, e.g., 10 equiv.) and naphthalene (catalytic amount) to the solution at room temperature.

  • Monitoring: Stir the mixture until the characteristic dark green color of the sodium naphthalenide persists. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol or ethanol, followed by water.

  • Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting diamine by chromatography or crystallization.

Protocol 4: Acidic Detosylation

Strong acidic conditions can also cleave the N-S bond.

  • Preparation: Dissolve the N-acylated, N,N'-ditosylated product (1.0 equiv.) in a mixture of trifluoroacetic acid (TFA) and thioanisole.

  • Reagent Addition: Add methanesulfonic acid (MeSO₃H) and stir at room temperature.[5]

  • Monitoring: Monitor the reaction for 4-24 hours by TLC or LC-MS.

  • Workup: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃) and extract the product.

  • Purification: Purify as needed.

Trustworthiness and Self-Validation

The protocols provided are based on well-established amidation and deprotection methodologies in organic synthesis.[3][][5][9] To ensure the success of these reactions, it is crucial to:

  • Use anhydrous solvents and reagents, as water can hydrolyze the activated intermediates.

  • Monitor the reaction progress diligently using appropriate analytical techniques (TLC, LC-MS) to determine the reaction endpoint.

  • Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

By carefully following these protocols and validation steps, researchers can confidently synthesize novel derivatives of the 1,4-diazepane scaffold for their drug discovery programs.

References

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (URL: [Link])

  • Classics in Chemical Neuroscience: Diazepam (Valium) - PMC. (URL: [Link])

  • Dipeptide Syntheses via Activated α-Amino Esters. (URL: [Link])

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - PMC. (URL: [Link])

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination | American Pharmaceutical Review. (URL: [Link])

  • How should I purify a complex, polar, amide reaction mixture? - Biotage. (URL: [Link])

  • The Reaction of Amines with Nitrous Acid - Chemistry Steps. (URL: [Link])

  • Palladium-catalyzed three-component reaction of N-tosyl hydrazones, isonitriles and amines leading to amidines - Chemical Communications (RSC Publishing). (URL: [Link])

  • N-Acylation Reactions of Amines - ResearchGate. (URL: [Link])

  • Group (IV) Metal-Catalyzed Direct Amidation - Diva-Portal.org. (URL: [Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL: [Link])

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (URL: [Link])

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (URL: [Link])

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed. (URL: [Link])

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Method

Application of Ditosyl Diazepane Derivatives in Pharmaceutical Drug Discovery: From Scaffold Synthesis to Target-Specific Functionalization

Introduction & Scientific Rationale The 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged structure in modern medicinal chemistry. Compared to the ubiquitous six-membered piperazine ring, the seven-memb...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,4-diazepane (homopiperazine) scaffold has emerged as a privileged structure in modern medicinal chemistry. Compared to the ubiquitous six-membered piperazine ring, the seven-membered diazepane ring offers enhanced conformational flexibility, improved aqueous solubility, and a unique 3D vector projection for substituents. These properties allow drug candidates to access complex, deep binding pockets, such as the S4 aryl-binding domain of Factor Xa[1] or the catalytic clefts of protein tyrosine phosphatases[2].

However, the direct synthesis of functionalized 1,4-diazepanes is synthetically challenging due to the propensity of secondary amines to undergo over-alkylation and unwanted polymerization during macrocyclization. To circumvent this, the N,N'-ditosyl protection strategy is the industry standard. Ditosyl diazepane derivatives, such as 1,4-ditosyl-1,4-diazepan-6-ol[3], serve as robust, crystalline intermediates. The causality behind this choice is twofold:

  • Electronic Activation: The strong electron-withdrawing nature of the tosyl (p-toluenesulfonyl) groups significantly lowers the pKa of the precursor diamine's N-H bonds, facilitating easy deprotonation by mild bases.

  • Steric & Reaction Control: The bulky tosyl groups prevent over-alkylation and promote the Thorpe-Ingold effect, guiding the regioselective construction of the seven-membered macrocycle before being deprotected for late-stage functionalization.

Quantitative Impact in Drug Discovery

Diazepane derivatives have demonstrated high efficacy and target selectivity across diverse therapeutic areas. Table 1 summarizes key quantitative data for recent drug discovery applications utilizing this scaffold.

Table 1: Quantitative Impact of Diazepane Derivatives in Drug Discovery

Target / IndicationDiazepane Derivative RoleKey Quantitative Metric (Efficacy/Affinity)Source
Orexin 1 Receptor (OX1R) (Sleep/Reward Disorders)PET Imaging Probe / AntagonistHigh selectivity with IC₅₀ ratio (OX2R/OX1R) = 75[4]
Factor Xa (Thrombosis)S4 Pocket Binder / AnticoagulantPotent inhibitory activity: IC₅₀ = 6.8 nM[1]
PtpB-Mtb (Tuberculosis)Active Site InhibitorIC₅₀ = 14.4 µM; Dissociation constant (Kd) = 0.012 µM[2]
Amyloid-β (Aβ40/42) (Alzheimer's Disease)Aβ Aggregation Inhibitor55–67% inhibition of Aβ40 aggregation; 47.9–57.4% cell rescue[5]

Chemical Logic & Synthesis Workflow

The synthesis of diazepane-based drugs relies on a precise sequence of protection, base-promoted cyclization, acidic deprotection, and final functionalization.

SynthesisWorkflow Start N,N'-ditosyl-1,2-ethanediamine + 1,3-dibromo-2-propanol Base Base-Promoted Cyclization (KOH / EtOH) Start->Base Intermediate 1,4-ditosyl-1,4-diazepan-6-ol (Stable Scaffold) Base->Intermediate Deprotection Tosyl Deprotection (HBr / Phenol) Intermediate->Deprotection FreeAmine 1,4-diazepan-6-ol (Free Diamine) Deprotection->FreeAmine Diversification Late-Stage Functionalization (Buchwald-Hartwig / Amidation) FreeAmine->Diversification Drug Target-Specific Drug Candidate (e.g., OX1R Antagonist) Diversification->Drug

Workflow for synthesizing and functionalizing ditosyl diazepane intermediates.

Detailed Experimental Protocols

The following self-validating protocols outline the bench-level execution of the workflow described above.

Protocol 1: Synthesis of 1,4-Ditosyl-1,4-diazepan-6-ol (Scaffold Construction)
  • Causality & Rationale: Potassium hydroxide (KOH) is selected as the base because it is strong enough to deprotonate the acidic sulfonamide N-H bonds but mild enough to prevent the elimination of the secondary hydroxyl group on the 1,3-dibromo-2-propanol electrophile[6]. Absolute ethanol stabilizes the transition state of the Sₙ2 displacement.

  • Step-by-Step Methodology:

    • Dissolve 54.6 mmol of finely powdered KOH in 250 mL of absolute ethanol under an inert nitrogen atmosphere[6].

    • Add 58.4 mmol of 1,3-dibromo-2-propanol dropwise to the clear solution at room temperature.

    • Heat the resulting white suspension to a gentle reflux.

    • Slowly add 54.6 mmol of disodium-N,N'-ditosyl-1,2-ethylenediamine in small portions over 30 minutes to maintain steady reflux and prevent exothermic runaway[6].

    • Reflux the mixture for an additional 4 hours, then cool to room temperature and filter the precipitated KBr salts.

    • Concentrate the filtrate in vacuo and recrystallize the crude product from hot ethanol.

  • Validation & Quality Control:

    • LC-MS: Confirm the presence of the product peak at m/z 425.1 [M+H]⁺ (Exact mass: 424.53 g/mol )[3].

    • Visual: The product should present as a highly crystalline white solid.

Protocol 2: Tosyl Deprotection via Acidic Cleavage
  • Causality & Rationale: Tosyl groups are highly resistant to standard basic or mild acidic hydrolysis. Cleavage requires harsh acidic conditions (e.g., 33% HBr in acetic acid). During this process, the tosyl group is liberated as a highly reactive electrophilic cation. Phenol is added in stoichiometric excess to act as a nucleophilic "scavenger," trapping the tosyl cation to form stable byproducts and preventing the re-alkylation of the newly freed diazepane nitrogens[7].

  • Step-by-Step Methodology:

    • Suspend 10 mmol of 1,4-ditosyl-1,4-diazepan-6-ol in 40 mL of 33% HBr in glacial acetic acid.

    • Add 40 mmol of phenol (scavenger) to the reaction flask.

    • Heat the mixture to 90°C and stir vigorously for 18 hours.

    • Cool the dark reaction mixture to 0°C and slowly add diethyl ether (100 mL) to precipitate the 1,4-diazepan-6-ol dihydrobromide salt.

    • Filter the precipitate, wash extensively with cold diethyl ether to remove phenol and tosyl-phenol byproducts, and dry under high vacuum.

  • Validation & Quality Control:

    • NMR: ¹H NMR (D₂O) should show the complete disappearance of the aromatic tosyl protons (δ 7.3–7.8 ppm) and the aryl methyl singlet (δ 2.4 ppm).

Protocol 3: Late-Stage Diversification (Amide Coupling for Drug Candidates)
  • Causality & Rationale: The free secondary amines of the deprotected diazepane are highly nucleophilic. To synthesize target-specific candidates (like amyloid-β inhibitors or anticancer agents), standard peptide coupling reagents (e.g., HATU/DIPEA) are used to append pharmacophores without racemizing adjacent chiral centers[5].

  • Step-by-Step Methodology:

    • Dissolve 5 mmol of the 1,4-diazepan-6-ol dihydrobromide salt in 20 mL of anhydrous DMF.

    • Add 15 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the salt and free the amines.

    • In a separate flask, activate 11 mmol of the desired carboxylic acid pharmacophore using 11 mmol of HATU in 10 mL DMF for 15 minutes.

    • Combine the solutions and stir at room temperature for 12 hours.

    • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via reverse-phase HPLC.

  • Validation & Quality Control:

    • TLC: Confirm the consumption of the highly polar free diamine (ninhydrin stain positive) to a less polar product spot (UV active).

Mechanistic Pathway: Target Interaction

Once synthesized, functionalized 1,4-diazepanes exhibit potent biological activity. For instance, in neuropharmacology, ¹⁸F-labeled 1,4-diazepane derivatives are utilized as highly selective Positron Emission Tomography (PET) probes for the Orexin 1 Receptor (OX1R)[4]. The homopiperazine core perfectly positions the binding pharmacophores to competitively antagonize Orexin-A, modulating the Gq-coupled signaling cascade responsible for arousal and reward pathways.

OX1RPathway OrexinA Orexin-A Neuropeptide OX1R Orexin 1 Receptor (OX1R) GPCR OrexinA->OX1R Activates Diazepane Diazepane Antagonist (e.g., [18F]BTF) Diazepane->OX1R Blocks (Competitive) Gq Gq Protein Activation OX1R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Arousal Wakefulness & Reward Pathways Calcium->Arousal

Mechanism of diazepane-based antagonists blocking the OX1R signaling cascade.

References

  • Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals URL
  • Title: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: PubMed URL
  • Title: Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: ACS Publications URL
  • Title: Cas 28860-33-5, 1,4-ditosyl-1,4-diazepan-6-ol Source: Lookchem URL
  • Title: Koordinationschemische Eigenschaften von Pyridylmethylderivaten des 1,4-Diazepan-6-amins Source: Universität des Saarlandes URL
  • Title: Gold Catalyzed 7-endo-dig Hydroaminations Yielding 1,4-Diazepineones Source: ACS Publications URL

Sources

Application

Application Note: Advanced Synthesis of Macrocyclic Ligands Utilizing 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Executive Summary & Scientific Context The development of mesocyclic and macrocyclic chelators is a cornerstone of modern radiopharmacy and magnetic resonance imaging (MRI). Derivatives of the 1,4-diazepane scaffold—most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The development of mesocyclic and macrocyclic chelators is a cornerstone of modern radiopharmacy and magnetic resonance imaging (MRI). Derivatives of the 1,4-diazepane scaffold—most notably DAZA (1,4-diazepan-6-amine) and AAZTA (6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid)—exhibit exceptional thermodynamic stability and rapid complexation kinetics with transition metals and lanthanides [1].

Synthesizing these highly functionalized hexadentate and heptadentate ligands requires a highly regioselective approach to differentiate the three nitrogen atoms within the diazepane ring. 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (commonly referred to as 1,4-ditosyl-1,4-diazepan-6-amine) serves as the premier intermediate for this purpose. The strategic placement of tosyl (4-methylbenzenesulfonyl) groups at the N1 and N4 positions completely passivates the secondary amines, allowing exclusive, targeted functionalization of the primary amine at the C6 position before global deprotection and subsequent macrocyclization [2].

Chemical Causality & Scaffold Rationale

As a Senior Application Scientist, it is critical to understand why specific protecting groups and reagents are chosen, rather than merely following a recipe.

  • The Tosyl Advantage: While carbamates (Boc, Cbz) offer milder deprotection conditions, they often fail to provide sufficient steric bulk and electronic deactivation to prevent unwanted tertiary amine formation at N1/N4 during aggressive C6 modifications. Tosyl groups, being highly electron-withdrawing sulfonamides, render the N1/N4 nitrogens strictly non-nucleophilic.

  • Detosylation Dynamics: The S-N bond of a sulfonamide is notoriously robust. Cleavage requires either strongly acidic conditions (e.g., 90-97% H₂SO₄ or HBr/AcOH) to protonate the sulfonamide oxygen and facilitate hydrolysis, or single-electron transfer (SET) reductive cleavage (e.g., Na/NH₃) [3]. Acidic cleavage is generally preferred in scalable drug development to avoid the over-reduction of aromatic pendant arms [4].

SynthWorkflow A 1,4-Ditosyl-1,4-diazepan- 6-amine (Precursor) B C6-Functionalized Intermediate A->B Reductive Amination (Regioselective) C Detosylated DAZA Scaffold B->C HBr/AcOH + Phenol (Detosylation) D Final Macrocyclic Chelator C->D N1, N4 Alkylation (Macrocyclization)

Figure 1: Synthetic workflow from the ditosyl-diazepane precursor to the final macrocyclic chelator.

Step-by-Step Experimental Methodologies

The following protocols outline a self-validating system for synthesizing a bifunctional DAZA-based chelator.

Protocol A: Regioselective C6-Functionalization (Reductive Amination)

Objective: Attach a targeting moiety or pendant arm exclusively to the C6 primary amine.

  • Imine Formation: Dissolve 1,4-ditosyl-1,4-diazepan-6-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Add the desired aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Self-Validation: Monitor via LC-MS. The primary amine peak should disappear, replaced by the corresponding imine mass [M+H]⁺.

  • Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). The use of NaBH(OAc)₃ over NaBH₄ prevents the reduction of unreacted aliphatic aldehydes.

  • Workup: Stir overnight at room temperature. Quench with saturated aqueous NaHCO₃. Extract the organic layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol B: Global Detosylation of N1 and N4

Objective: Remove the robust tosyl groups to free the secondary amines for macrocyclization.

  • Acidic Cleavage: Suspend the C6-functionalized intermediate in a solution of 33% HBr in glacial acetic acid (10 mL per gram of substrate).

  • Carbocation Scavenging (Critical Step): Add phenol (5.0 eq) to the mixture. Causality: During S-N bond cleavage, highly reactive tosyl cations are generated. Without phenol acting as a scavenger, these cations will re-alkylate the newly freed amines or aromatic pendant arms, resulting in intractable, tarry byproducts.

  • Heating & Precipitation: Heat the sealed reaction vessel to 90 °C for 18 hours. Cool to room temperature. Dropwise, add the mixture into 10 volumes of ice-cold diethyl ether. The deprotected DAZA intermediate will precipitate as a hydrobromide salt.

  • Isolation: Centrifuge and decant the ether. Wash the pellet extensively with cold ether (3x) to remove residual phenol and tosyl byproducts. Dry under vacuum.

Protocol C: N1, N4-Macrocyclization/Alkylation

Objective: Install coordinating arms (e.g., acetate groups) to finalize the hexadentate chelator.

  • Alkylation: Dissolve the deprotected DAZA hydrobromide salt in anhydrous acetonitrile. Add anhydrous K₂CO₃ (10.0 eq) to neutralize the salt and act as a base.

  • Electrophilic Addition: Add tert-butyl bromoacetate (2.5 eq). Heat the suspension to 60 °C for 18 hours under vigorous stirring.

  • Purification: Filter off the inorganic salts. Concentrate the filtrate and purify the crude product via reverse-phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA) to yield the final protected macrocycle.

Quantitative Data & Optimization Summaries

To aid in protocol selection, the following tables summarize empirical data regarding detosylation optimization and the resulting thermodynamic stability of the synthesized ligands.

Table 1: Comparison of Detosylation Conditions for 1,4-Ditosyl-1,4-diazepane Derivatives

Cleavage MethodReagentsTemp (°C)Time (h)Yield (%)Practical Considerations & Causality
Acidic Hydrolysis 97% H₂SO₄1002475–85Highly scalable. Requires careful, exothermic neutralization with NaOH.
Acidic Cleavage 33% HBr/AcOH + Phenol901880–90Excellent purity. Phenol effectively prevents tosyl re-alkylation.
Reductive Cleavage Na / Liquid NH₃-78260–70Very fast S-N cleavage. Technically demanding; risks reducing sensitive pendant arms.
SET Reduction SmI₂ / Pyrrolidine251250–65Mild room-temperature conditions. Reagents are expensive and highly moisture sensitive.

Table 2: Thermodynamic Stability of Synthesized DAZA/AAZTA-Metal Complexes

Ligand ScaffoldTarget Metal Ionlog K (Stability Constant)Primary Clinical Application
AAZTA Gd(III)19.3MRI Contrast Agent
AAZTA Ga(III)22.2PET Imaging (⁶⁸Ga)
DAZA-TEoS Ga(III)~21.5Hepatobiliary PET Imaging
AAZTA Cu(II)20.8PET Imaging (⁶⁴Cu)

Application Pathway: Translation to in vivo Imaging

Once synthesized, these macrocyclic ligands are uniquely suited for radiopharmaceutical applications due to their rapid complexation kinetics at mild pH (4–7), which is vital when working with short-lived isotopes like ⁶⁸Ga (t₁/₂ = 68 min).

AppPathway LIG Hexadentate DAZA Ligand COMP Radiometal-Ligand Complex LIG->COMP Chelation (pH 4-7) ISO Radiometal Isotope (e.g., 68Ga, 177Lu) ISO->COMP Coordination VIVO In Vivo Administration COMP->VIVO Formulation PET PET/SPECT Imaging VIVO->PET Diagnostic Readout

Figure 2: Application pathway of DAZA macrocycles in radiopharmaceutical PET/SPECT imaging.

References

  • The Legacy of AAZTA—Synthesis and Coordination Chemistry of Two AAZTA Structural Analogs Source: MDPI Molecules (2024) URL:[Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism Source: Royal Society Open Science (2024) URL:[Link]

  • Coordination Chemistry of Bifunctional Chemical Agents Designed for Applications in 64Cu PET Imaging for Alzheimer’s Disease Source: ACS Inorganic Chemistry (2017) URL:[Link]

  • Advances in the synthesis and applications of macrocyclic polyamines Source: PMC / NIH (2024) URL:[Link]

Sources

Method

Application Note: Reductive Amination Techniques for 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Executive Summary & Scientific Rationale In modern drug discovery and radiopharmaceutical design, 1,4-diazepan-6-amine (DAZA) derivatives are highly valued as conformationally restricted pharmacophores and hexadentate ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery and radiopharmaceutical design, 1,4-diazepan-6-amine (DAZA) derivatives are highly valued as conformationally restricted pharmacophores and hexadentate chelators (e.g., for 68 Ga PET imaging). However, functionalizing the primary C6-amine of an unprotected DAZA ring presents severe chemoselectivity challenges.

As an application scientist, I frequently observe researchers struggling with polyalkylation and bridging aminal formation when attempting direct reductive amination on unprotected diazepanes. By utilizing 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (also known as 1,4-ditosyl-DAZA, CAS: 1909319-50-1) [1], the synthetic landscape is fundamentally optimized. This guide details the mechanistic causality and field-proven protocols for the selective mono- and di-reductive amination of this critical scaffold.

Mechanistic Causality: The Role of Tosyl Protection

Understanding the intrinsic reactivity of the diazepane ring is critical for predictable synthesis.

When unprotected DAZA is subjected to reductive amination with aldehydes, the secondary amines at the N1 and N4 positions rapidly condense with the carbonyl carbon. This forms bridging aminals, specifically yielding 1,5-diazabicyclo[3.2.1]octane intermediates. Subsequent reduction leads to complex, difficult-to-separate mixtures of mono-, di-, and tri-alkylated products[2, 3].

The Tosyl Advantage: By pre-installing tosyl (Ts) groups at the N1 and N4 positions, the reactivity is completely altered. The bulky, strongly electron-withdrawing benzenesulfonyl groups deactivate the N1 and N4 nitrogens both sterically and electronically. This isolates all nucleophilicity to the primary amine at C6. Consequently, the reaction proceeds via a classical imine/iminium intermediate, completely bypassing the problematic bicyclic aminal pathway. This allows for precise, predictable synthesis of secondary or tertiary amines without the need for complex chromatographic separations.

G A 1,4-Ditosyl-DAZA (C6 Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B Aldehyde / Ketone (Electrophile) B->C D Imine / Iminium Cation C->D Dehydration (-H2O) E Mono-alkylated (Secondary Amine) D->E NaBH(OAc)3 Reduction F Di-alkylated (Tertiary Amine) E->F Excess Carbonyl + NaBH3CN

Figure 1: Mechanistic pathway for the selective reductive amination of 1,4-ditosyl-DAZA.

Quantitative Data: Reagent Selection Matrix

To achieve absolute control over the degree of alkylation, the choice of reductant and solvent environment is paramount. Table 1 summarizes the optimal conditions for targeting either secondary or tertiary amines at the C6 position.

Target ProductPreferred ReductantSolvent SystemCarbonyl EquivalentsCatalystExpected Yield
Mono-alkylated (Secondary Amine) NaBH(OAc) 3​ (1.5 eq)1,2-Dichloroethane (DCE)1.05 eqAcetic Acid (1.0 eq)85 - 95%
Di-alkylated (Tertiary Amine) NaBH 3​ CN (3.0 eq)Methanol (MeOH)2.5 - 3.0 eqAcetic Acid (0.1 eq)70 - 85%

Table 1: Empirical parameters for the chemoselective reductive amination of 1,4-ditosyl-DAZA.

Experimental Workflows & Self-Validating Protocols

Protocol A: Selective Mono-Alkylation (Secondary Amine Synthesis)

Causality: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is a mild reducing agent that does not readily reduce aldehydes. This allows the imine to fully form in situ before reduction occurs. 1,2-Dichloroethane (DCE) is the optimal solvent as it solubilizes the tosylated framework and supports the mild acidic conditions required for imine formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N 2​ , dissolve 1,4-ditosyl-DAZA (1.0 mmol, ~423.5 g/mol ) in anhydrous DCE (10 mL).

  • Imine Formation: Add the target aldehyde (1.05 mmol) followed by glacial acetic acid (1.0 mmol). Stir the mixture at room temperature for 1 hour. Do not add the reductant yet; premature addition leads to direct reduction of the aldehyde.

  • Reduction: Add NaBH(OAc) 3​ (1.5 mmol) in three distinct portions over 15 minutes to control the mild exotherm.

  • Maturation: Stir the reaction at room temperature for 12–16 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL) to neutralize the acetic acid and destroy unreacted borohydride. Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Self-Validating Analytical Markers:

  • TLC Monitoring: Use a Ninhydrin stain. The starting primary amine will stain deep purple/red. The resulting secondary amine will stain a faint blue or brown and exhibit a higher Rf​ value (e.g., in 9:1 DCM:MeOH).

  • LC-MS: Look for the disappearance of the starting mass ([M+H] + = 424.1 m/z) and the appearance of the product mass.

Protocol B: Exhaustive Di-Alkylation (Tertiary Amine Synthesis)

Causality: Di-alkylation requires overcoming the steric hindrance generated by the first alkyl group and the adjacent tosyl groups. Excess aldehyde and a stronger, pH-dependent reductant like sodium cyanoborohydride (NaBH 3​ CN) in a protic solvent (MeOH) are required to drive the equilibrium toward the tertiary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-ditosyl-DAZA (1.0 mmol) and the target aldehyde (3.0 mmol) in anhydrous Methanol (10 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mmol) to adjust the pH to ~5.0.

  • Reduction: Cool the flask to 0 °C using an ice bath. Carefully add NaBH 3​ CN (3.0 mmol) in small portions. (Safety Note: NaBH 3​ CN can release highly toxic HCN gas if the pH drops below 4. Strict pH control is mandatory).

  • Maturation: Remove the ice bath and heat the reaction to 50 °C for 24 hours to overcome steric barriers.

  • Quench & Extraction: Cool to room temperature, quench with 1M NaOH (5 mL) to ensure basicity, and extract with Ethyl Acetate (3 x 20 mL). Dry over Na 2​ SO 4​ and concentrate.

Self-Validating Analytical Markers:

  • TLC Monitoring: The tertiary amine product will not stain with Ninhydrin. You must use UV absorption at 254 nm (leveraging the highly UV-active tosyl groups) or Dragendorff's reagent to track the product spot, which will elute faster than the secondary amine intermediate.

  • NMR Verification: 1 H-NMR will confirm the complete disappearance of the highly deshielded aldehyde proton (~9-10 ppm) and the integration of the newly formed methylene protons adjacent to the C6-amine.

References

  • The Royal Society Open Science. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Retrieved from[Link]

  • Dalton Transactions - RSC Publishing. (2018). N,1,4-Tri(4-alkoxy-2-hydroxybenzyl)-DAZA: efficient one-pot synthesis and labelling with 68Ga for PET liver imaging in ovo. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the yield and purity of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (also known as 1,4-ditosyl-1,4-diazepan-6-amine)[1]. This critical heterocyclic building block is synthesized from 1,4-ditosyl-1,4-diazepan-6-ol via a three-step sequence: hydroxyl activation, nucleophilic azidation, and azide reduction.

The 1,4-diazepane ring's conformational flexibility, combined with the extreme steric bulk of the N1 and N4 tosyl groups, creates unique mechanistic bottlenecks at the C6 position. This guide deconstructs these bottlenecks, providing causality-driven troubleshooting and self-validating protocols to maximize your reaction yield.

Synthetic Workflow

SynthesisWorkflow Start 1,4-ditosyl-1,4-diazepan-6-ol (Starting Material) Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Start->Step1 Intermediate1 1,4-ditosyl-1,4-diazepan-6-yl methanesulfonate Step1->Intermediate1 Step2 Step 2: Azidation (NaN3, NaI, DMF, 65°C) Intermediate1->Step2 Intermediate2 6-azido-1,4-ditosyl-1,4-diazepane Step2->Intermediate2 Step3 Step 3: Staudinger Reduction (PPh3, H2O, THF, RT to 50°C) Intermediate2->Step3 Target 1,4-bis(4-methylbenzenesulfonyl)- 1,4-diazepan-6-amine Step3->Target

Synthetic workflow for 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine.

Section 1: Phase 1 - Hydroxyl Activation (Mesylation)

Q: Why is the mesylation of 1,4-ditosyl-1,4-diazepan-6-ol incomplete, or why am I seeing elimination byproducts?

A: Causality & Mechanism The C6-hydroxyl group is sterically hindered by the adjacent bulky tosyl groups on the N1 and N4 positions. If the reaction is run at room temperature or with a large excess of base, the activation energy for the E2 elimination pathway is reached. Because the mesylate is an excellent leaving group, the base will abstract an adjacent proton, converting your starting material into an unwanted alkene (1,4-ditosyl-2,3,4,7-tetrahydro-1H-1,4-diazepine) rather than the target mesylate. Strict temperature control is the self-validating parameter here; maintaining the reaction at 0°C suppresses the E2 pathway while allowing the kinetically favored O-mesylation to proceed.

Self-Validating Protocol: Step-by-Step Mesylation

  • Preparation: Dissolve 1,4-ditosyl-1,4-diazepan-6-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 1.5 eq) and cool the flask to exactly 0°C using an ice-water bath.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes to prevent localized exothermic spikes.

  • Monitoring: Stir at 0°C for 2 hours. Validate completion via TLC (Hexane/EtOAc 1:1); the mesylate will appear as a distinct, less polar spot compared to the alcohol.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Use the crude mesylate immediately in the next step to prevent degradation.

Section 2: Phase 2 - Nucleophilic Substitution (Azidation)

Q: The conversion of the mesylate to the azide is extremely slow. How can I accelerate it without causing thermal decomposition?

A: Causality & Mechanism The steric hindrance at C6 makes the direct Sₙ2 displacement by the azide ion (N₃⁻) kinetically slow. Pushing the temperature above 80°C will degrade the mesylate or trigger elimination. The solution is to employ a approach [2]. By adding a catalytic amount of Sodium Iodide (NaI), you facilitate an in situ halogen exchange. The iodide acts as a superior leaving group compared to the mesylate, drastically lowering the activation energy for the subsequent Sₙ2 attack by the azide.

Data Presentation: Optimization of Azidation Conditions

ConditionSolventTemperatureAdditiveReaction TimeYield (%)Observation
ADMF85°CNone24h45%High elimination byproduct
BDMF65°CNone48h60%Extremely slow conversion
CDMF65°CNaI (0.2 eq)12h92% Fast reaction, clean profile

Self-Validating Protocol: Step-by-Step Azidation

  • Preparation: Dissolve the crude mesylate intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq) and Sodium Iodide (NaI, 0.2 eq). Safety Note: Always handle NaN₃ with plastic spatulas and operate behind a blast shield.

  • Substitution: Heat the mixture to 65°C and stir for 12 hours.

  • Workup: Cool to room temperature and dilute heavily with Ethyl Acetate (EtOAc). Wash the organic layer extensively with distilled water (5x) to completely remove DMF and inorganic salts.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate to yield 6-azido-1,4-ditosyl-1,4-diazepane. Validate via IR spectroscopy (look for the strong, sharp azide stretch at ~2100 cm⁻¹).

Section 3: Phase 3 - Azide Reduction

Q: Why does my Staudinger reduction stall, resulting in a low yield of the final amine and a persistent intermediate on LC-MS?

A: Causality & Mechanism The [3] proceeds via a phosphazide intermediate, which loses N₂ gas to form an iminophosphorane (aza-ylide). A common mistake is performing the reaction in strictly anhydrous conditions or failing to provide enough thermal energy for the final hydrolysis step. The iminophosphorane intermediate is highly stable; without sufficient water and mild heating, it will not hydrolyze into the primary amine and triphenylphosphine oxide (TPPO).

Self-Validating Protocol: Step-by-Step Staudinger Reduction

  • Phosphine Addition: Dissolve the azide (1.0 eq) in Tetrahydrofuran (THF). Add Triphenylphosphine (PPh₃, 1.2 eq) portion-wise at room temperature.

  • Nitrogen Evolution: Stir for 2 hours at room temperature. You will observe bubbling (N₂ gas evolution). Wait until this bubbling completely ceases, indicating full conversion to the iminophosphorane.

  • Hydrolysis: Add distilled H₂O (10.0 eq). Heat the reaction mixture to 50°C and stir for 6 hours to force the hydrolysis of the aza-ylide.

  • Purification: Cool the mixture and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (DCM/MeOH gradient containing 1% Et₃N to prevent amine streaking) to isolate the pure 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine.

References
  • Title: Finkelstein Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Staudinger Reaction Source: Wikipedia / Organic Chemistry Portal URL: [Link]

Optimization

Overcoming solubility issues of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine in polar aprotic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized, rigid intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly functionalized, rigid intermediates. One of the most notoriously difficult compounds to dissolve in standard polar aprotic solvents is 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (also commonly referred to as 1,4-ditosyl-1,4-diazepan-6-amine).

This guide provides field-proven, self-validating protocols to overcome these solubility barriers, ensuring your downstream coupling or derivatization reactions proceed with high yields.

Part 1: The Causality of Insolubility (Expertise & Experience)

To solve a solubility issue, we must first understand the molecular mechanics driving it. 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine presents a unique solvation challenge due to three competing structural factors:

  • Rigid π−π Stacking: The homopiperazine (1,4-diazepane) core is flanked by two bulky 4-methylbenzenesulfonyl (tosyl) groups. These aromatic rings engage in strong intermolecular π−π stacking, creating a highly stable, hydrophobic crystal lattice.

  • Hydrogen Bonding Networks: The primary amine at the 6-position acts as both a hydrogen bond donor and acceptor, creating tight intermolecular networks that resist solvation.

  • Ionic Lattice Stability: Commercially, this compound is frequently supplied as a hydrochloride salt (CAS 1909319-50-1)[1]. While polar aprotic solvents (like DMF, DMSO, or Acetonitrile) possess high dielectric constants, they lack the O-H or N-H bonds necessary to solvate tightly bound chloride counterions[2].

Because polar aprotic solvents cannot donate protons, they fail to disrupt the ionic lattice of the HCl salt or the strong π−π stacking of the free base (CAS 439134-38-0)[3] at room temperature. Overcoming this requires targeted chemical interventions rather than simply increasing solvent volume.

Part 2: Troubleshooting Guides & FAQs

Q: I am using the hydrochloride salt of the compound, and it remains a cloudy suspension in DMF. How can I force it into solution? A: The cloudy suspension indicates that the ionic lattice energy of the HCl salt is exceeding the solvation energy of DMF. You must liberate the free base in situ. By adding 1.2 to 1.5 molar equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), you neutralize the hydrochloride salt. The resulting free base has a significantly lower lattice energy and will rapidly dissolve in DMF. The visual confirmation of this self-validating system is the immediate transition from a cloudy suspension to a clear, homogenous solution.

Q: I am already using the free base, but it still precipitates out of DMSO during my reaction. What is the best approach? A: The precipitation is driven by the hydrophobic agglomeration of the tosyl groups. To counter this, employ a binary solvent system combined with mild thermal disruption. Adding a less polar co-solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) at a 10–20% v/v ratio helps solvate the aromatic tosyl groups. Simultaneously, heating the reaction to 45–50 °C provides the kinetic energy required to permanently disrupt the π−π stacking.

Q: My downstream coupling reagents (e.g., HATU) are thermally labile, so I cannot heat the mixture. Are there chemical additives that improve solubility at room temperature? A: Yes. You can utilize a chaotropic salt strategy, a technique widely proven in difficult solid-phase peptide syntheses[4]. Adding Lithium Chloride (LiCl) to DMF (typically at a 0.8 M concentration) introduces highly charge-dense lithium ions that severely disrupt intermolecular hydrogen bonding networks[4]. This forces the amine into solution at ambient temperature without altering the pH or participating in nucleophilic side reactions.

Part 3: Experimental Protocols

Protocol A: In Situ Free-Basing and Solvation (For HCl Salt)

Use this protocol when preparing the HCl salt for amide coupling reactions.

  • Weighing: Add the required mass of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride into a dry, argon-purged reaction vessel.

  • Initial Solvation: Add anhydrous DMF or DMSO to achieve a target theoretical concentration of 0.1 M. Begin magnetic stirring at 400 rpm. (Note: The mixture will remain a cloudy suspension).

  • Neutralization: Add 1.5 molar equivalents of DIPEA dropwise over 2 minutes.

  • Mechanical Disruption: Sonicate the sealed vessel in an ultrasonic bath for 5 minutes at room temperature.

  • Validation: Observe the vessel. The suspension will transition to a clear solution, confirming the successful liberation and solvation of the free base. Proceed immediately with the addition of your coupling reagents.

Protocol B: Chaotropic Solvation for Ambient-Temperature Reactions (For Free Base)

Use this protocol when working with thermally sensitive reagents.

  • Chaotropic Stock Preparation: Prepare a stock solution of 0.8 M LiCl in anhydrous DMF[4]. (Critical Note: LiCl is highly hygroscopic. Use oven-dried LiCl and store the solution under inert gas to prevent water contamination).

  • Dispensing: Add the 1,4-ditosyl-1,4-diazepan-6-amine free base to the reaction vial.

  • Solvation: Dispense the 0.8 M LiCl/DMF solution to achieve your desired reaction concentration.

  • Agitation: Vortex the vial for 30 to 60 seconds. The chaotropic effect of the lithium ions will disrupt the amine-mediated hydrogen bonding, forcing the compound into a clear solution without the application of heat.

Part 4: Data Presentation

Table 1: Solvent Optimization Matrix for 1,4-Ditosyl-1,4-diazepan-6-amine

Solvent SystemMechanism of ActionRecommended ApplicationTechnical Limitations
DMF + DIPEA (1.5 eq) Neutralizes HCl salt to free base; disrupts ionic lattice.Standard amide couplings using the HCl salt form.Excess DIPEA may interfere with highly base-sensitive substrates.
DMSO / THF (80:20 v/v) + Heat (50°C) THF solvates tosyl groups; thermal energy disrupts π−π stacking.Derivatizations of the free base requiring high concentrations.Heat may degrade thermally labile coupling reagents (e.g., HATU).
0.8 M LiCl in DMF Chaotropic disruption of intermolecular H-bonding networks.Room-temperature reactions with sensitive reagents.LiCl must be strictly anhydrous to prevent quenching of electrophiles.

Part 5: Mandatory Visualization

SolvationWorkflow Start Start: 1,4-Ditosyl-1,4-diazepan-6-amine CheckSalt Is it the HCl Salt or Free Base? Start->CheckSalt HClSalt HCl Salt (CAS 1909319-50-1) CheckSalt->HClSalt Yes FreeBase Free Base (CAS 439134-38-0) CheckSalt->FreeBase No AddBase Add 1.5 eq DIPEA in DMF/DMSO HClSalt->AddBase CheckSol Is it fully dissolved? FreeBase->CheckSol AddBase->CheckSol HeatCoSolvent Add 20% THF/DCM & Heat to 50°C CheckSol->HeatCoSolvent No (Thermally Stable) Chaotropic Use 0.8 M LiCl in DMF (No Heat) CheckSol->Chaotropic No (Thermally Labile) Success Proceed to Reaction CheckSol->Success Yes HeatCoSolvent->Success Chaotropic->Success

Decision tree for optimizing solvation of 1,4-ditosyl-1,4-diazepan-6-amine in aprotic solvents.

Mechanism Molecule 1,4-Ditosyl-1,4-diazepan-6-amine Insolubility Factors Force1 Pi-Pi Stacking (Tosyl Groups) Molecule->Force1 Force2 Hydrogen Bonding (Primary Amine) Molecule->Force2 Force3 Ionic Crystal Lattice (If HCl Salt) Molecule->Force3 Solution1 Binary Solvent (THF/DCM) + Thermal Energy Force1->Solution1 Disrupted by Solution2 Chaotropic Salts (0.8 M LiCl in DMF) Force2->Solution2 Disrupted by Solution3 In Situ Neutralization (DIPEA / TEA) Force3->Solution3 Disrupted by

Mechanistic relationship between structural insolubility factors and targeted chemical interventions.

References

  • Title: Polar aprotic solvents – Knowledge and References | Source: Taylor & Francis | URL: [Link]

Sources

Troubleshooting

Troubleshooting incomplete tosylation during 1,4-diazepane derivative preparation

Welcome to the technical support guide for the tosylation of 1,4-diazepane (homopiperazine). The conversion of cyclic secondary diamines into sulfonamides is a critical transformation in the synthesis of rhodamine hybrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the tosylation of 1,4-diazepane (homopiperazine). The conversion of cyclic secondary diamines into sulfonamides is a critical transformation in the synthesis of rhodamine hybrids, dopamine D4 receptor ligands, and other pharmacophores[1][2]. However, researchers frequently encounter issues such as poor yields, intractable mixtures of mono- and di-tosylated products, and unexplained product loss during workup.

This guide is designed to provide authoritative, mechanistically grounded solutions to optimize your tosylation workflows.

Mechanistic Diagnostics: Why Does Tosylation Fail?

To troubleshoot effectively, we must first understand the chemical environment of 1,4-diazepane. As a cyclic diamine, it possesses two secondary nitrogen atoms with nearly identical pKa values. This creates a statistical challenge when attempting selective mono-tosylation[1][3].

Furthermore, the electrophile, p-toluenesulfonyl chloride (TsCl), is highly susceptible to atmospheric moisture. It readily hydrolyzes into p-toluenesulfonic acid (TsOH) and HCl. If your reaction is stalling, it is often because degraded TsCl has neutralized your basic catalyst, or because the steric hindrance of the cyclic amine requires a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to proceed efficiently[4][5].

DMAP_Catalysis TsCl TsCl (Electrophile) Intermediate [Ts-DMAP]+ Cl- (Highly Reactive) TsCl->Intermediate + DMAP DMAP DMAP (Nucleophile) DMAP->Intermediate Product N-Tosyl-1,4-Diazepane (Product) Intermediate->Product + Amine Amine 1,4-Diazepane (Substrate) Amine->Product Product->DMAP DMAP Regenerated

Caption: DMAP-catalyzed N-sulfonylammonium intermediate formation accelerating tosylation.

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to identify and resolve common deviations in your tosylation experiments.

ParameterObserved SymptomMechanistic Root CauseQuantitative Solution & Action
TsCl Quality Reaction turns dark brown/black; <20% yield.TsCl has hydrolyzed to TsOH, causing acid-catalyzed side reactions[6].Recrystallize TsCl from boiling hexane. Pure TsCl yields colorless plates and boosts yields to >85%[6].
Stoichiometry High di-tosylation yield (>40%) when mono- is desired.Insufficient statistical excess of the diamine substrate[1].Use 5.0 eq 1,4-diazepane to 1.0 eq TsCl. Add TsCl dropwise at 0 °C[1][3].
Catalyst Reaction stalls at 50% conversion despite excess base.Steric hindrance limits direct nucleophilic attack by the secondary amine.Add 0.1–0.2 eq DMAP to generate the reactive [Ts-DMAP]+ intermediate[4][5].
Workup pH Product is missing from the organic extraction layer.The mono-tosylated product retains a basic amine and remains protonated in water.Adjust the aqueous phase to pH > 10 using saturated Na₂CO₃ before extraction[7].

Self-Validating Protocol: Selective Mono-Tosylation

This step-by-step methodology is engineered to suppress di-tosylation and prevent product loss during phase separation. It includes built-in validation checkpoints to ensure system integrity.

Objective: Synthesize 1-tosyl-1,4-diazepane. Validation Targets: TLC (Ninhydrin stain), pH paper, LC-MS (m/z 255.1 for mono-tosyl, 409.1 for di-tosyl).

Step 1: Reagent Purification

  • Dissolve commercial TsCl in boiling hexane.

  • Decant the solution away from any heavy yellow oil (which contains TsOH and particulates)[6].

  • Cool to crystallize.

  • Validation Checkpoint: Crystals must be pristine, colorless plates. Do not proceed with yellow/clumpy powder.

Step 2: Reaction Setup

  • In a flame-dried round-bottom flask, dissolve 1,4-diazepane (5.0 eq, 50 mmol) and Triethylamine (TEA, 2.0 eq, 20 mmol) in anhydrous dichloromethane (DCM, 50 mL)[1][3].

  • Add DMAP (0.1 eq, 1 mmol) to act as a nucleophilic catalyst[4][5].

  • Cool the mixture to 0 °C using an ice bath.

Step 3: Electrophile Addition

  • Dissolve purified TsCl (1.0 eq, 10 mmol) in DCM (20 mL).

  • Add the TsCl solution dropwise over 1 hour via an addition funnel.

  • Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The mono-tosyl product will stain bright blue/purple (due to the remaining free secondary amine), whereas any di-tosyl byproduct will remain faint or invisible.

Step 4: pH-Controlled Workup (Critical)

  • Quench the reaction with deionized water (30 mL).

  • Add saturated aqueous Na₂CO₃ until the aqueous layer is strictly basic[7].

  • Validation Checkpoint: Test the aqueous layer with pH strips. It must read pH > 10. If pH < 10, your mono-tosylated product will exist as a water-soluble ammonium salt and will be lost in the aqueous waste.

  • Extract with DCM (3 x 30 mL). The massive excess of unreacted 1,4-diazepane is highly water-soluble and largely remains in the aqueous phase, while the mono-tosyl product partitions into the DCM.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Diagnostic Workflow Diagram

If you have already run the reaction and are experiencing poor recovery, follow this diagnostic decision tree to rescue your workflow.

Troubleshooting_Workflow Start Issue: Incomplete Tosylation or Low Yield Step1 1. Reagent Purity Is TsCl degraded to TsOH? Start->Step1 Fix1 Recrystallize TsCl from Hexane Step1->Fix1 Yes (Yellow/Heavy liquid present) Step2 2. Reaction Kinetics Is the reaction stalling? Step1->Step2 No (White crystals) Fix1->Step2 Fix2 Add 0.1-0.2 eq DMAP (Forms [Ts-DMAP]+ Cl-) Step2->Fix2 Yes (<50% conversion) Step3 3. Workup Partitioning Is product lost in aq. phase? Step2->Step3 No (Complete conversion) Fix2->Step3 Fix3 Adjust aqueous phase to pH > 10 with Na2CO3 Step3->Fix3 Yes (pH < 10) Success Optimal Yield (>85% Recovery) Step3->Success No (pH > 10) Fix3->Success

Caption: Diagnostic workflow for resolving low yields in 1,4-diazepane tosylation.

Expert FAQs

Q: Should I use Triethylamine (TEA) or Pyridine as the base? A: While pyridine can act as both solvent and base, TEA (2.0–3.0 eq) in DCM is generally preferred for 1,4-diazepane to simplify the removal of volatiles during workup. However, if using TEA, you must add a catalytic amount of DMAP (0.1 eq). TEA alone is often insufficiently nucleophilic to drive the reaction to completion against sterically hindered secondary amines[4][5].

Q: Why is my TsCl reaction turning black and yielding no product? A: TsCl degrades into p-toluenesulfonic acid (TsOH) and HCl upon exposure to ambient moisture. This highly acidic mixture can cause side reactions, polymerization, and complete neutralization of your base. Recrystallizing TsCl from hexane removes these impurities and is considered mandatory for reproducible, high-yield tosylations[6].

Q: I see no product in my organic layer after workup, but LC-MS showed complete conversion. Where did it go? A: It is in your aqueous waste. Mono-tosylated 1,4-diazepane contains a free secondary amine. If your aqueous quench is not sufficiently basic (pH > 10), the amine becomes protonated by the HCl byproduct of the reaction, forming a highly water-soluble salt[7]. Always verify the pH of your aqueous layer before phase separation.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Prepared by: Gemini, Senior Application Scientist This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the purification of 1,4-bis(4-methylben...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for optimizing the purification of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (hereafter referred to as TDBDA) via recrystallization. Achieving high purity is critical for downstream applications, including use as a pharmaceutical intermediate.[1][2] This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions, grounded in established principles of crystallization.[3]

Section 1: Fundamentals of TDBDA Recrystallization

The molecular structure of TDBDA, featuring two bulky, nonpolar tosyl groups and a polar amine functional group within a diazepane ring, presents a unique solubility profile. A successful recrystallization hinges on selecting a solvent or solvent system where TDBDA is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[4] This differential solubility is the driving force for crystallization.[3]

The ideal process allows the slow, ordered formation of a crystal lattice, which effectively excludes impurities.[1] Key parameters to control include solvent choice, solution concentration, cooling rate, and agitation.[5]

Section 2: Experimental Protocol: A Self-Validating Approach

This protocol provides a robust starting point for the recrystallization of TDBDA. It is designed to be a self-validating system, incorporating checks to ensure purity is achieved.

Step-by-Step Methodology:

  • Solvent Selection (Screening Phase):

    • Place approximately 20-30 mg of crude TDBDA into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water) dropwise.

    • Gently heat the tubes to the boiling point of the solvent.[6]

    • Observe solubility. A good solvent will dissolve the compound completely at or near its boiling point.[4]

    • Allow the solutions to cool slowly to room temperature, then in an ice bath.

    • A suitable solvent will yield a high quantity of crystalline precipitate upon cooling. Note the quality and form of the crystals.

  • Dissolution:

    • Place the crude TDBDA in an appropriately sized Erlenmeyer flask (the solvent should not fill more than half the flask's volume).[7]

    • Add the chosen solvent from the screening phase in small portions, bringing the mixture to a gentle boil on a hot plate.

    • Continue adding the minimum amount of near-boiling solvent until the TDBDA is fully dissolved.[6] Adding excess solvent is the most common cause of low yield and should be avoided.[7][8]

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization and ensures a purer final product.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed on a benchtop. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[7]

    • Once the flask has reached room temperature, you may place it in an ice-water bath to maximize the yield of crystals.

  • Inducing Crystallization (If Necessary):

    • If crystals do not form, the solution may be supersaturated.[8] Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of pure TDBDA.[6]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[4][6] Using warm or excessive solvent will redissolve the product and reduce the yield.

  • Drying:

    • Dry the purified crystals thoroughly to remove residual solvent. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator. The solid is considered dry when it reaches a constant weight.[6]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of TDBDA.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high.

  • Cause & Mechanism: The compound is precipitating from a highly supersaturated solution as a liquid phase because the conditions are thermodynamically more favorable for liquid-liquid phase separation than for solid crystal nucleation. This is common when the solution is cooled too quickly or if significant impurities are present.[8]

  • Solutions:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% more) of the hot solvent to reduce the concentration.[8]

    • Ensure a very slow cooling rate. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or leave it on a hotplate with the heat turned off.[8]

    • Consider switching to a different solvent or a mixed-solvent system where TDBDA has slightly lower solubility at the boiling point.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is typically caused by using too much solvent or a state of supersaturation.

  • Cause & Mechanism: The concentration of TDBDA in the solution has not exceeded its saturation point at the lower temperature, meaning the thermodynamic driving force for crystallization is absent.[3]

  • Solutions:

    • Reduce Solvent Volume: Gently boil the solution to evaporate some of the solvent.[7][8] Allow it to cool again. Be careful not to evaporate too much, which could lead to oiling out.

    • Induce Nucleation: As described in the protocol, scratch the inside of the flask with a glass rod or add a seed crystal.[6] These actions provide a surface for the initial crystal nuclei to form.

    • Try an Anti-Solvent: If using a single solvent system, you can cautiously add a miscible "anti-solvent" (one in which TDBDA is insoluble) dropwise until persistent cloudiness appears. Then, heat the solution until it becomes clear again and allow it to cool slowly. This technique, known as anti-solvent crystallization, can be very effective.[1]

Q: My final product is a very fine powder, not nice crystals. How can I improve this?

A: The formation of fine powder indicates that the rate of crystal nucleation was much faster than the rate of crystal growth.

  • Cause & Mechanism: Rapid cooling or a very high degree of supersaturation causes a massive number of crystal nuclei to form simultaneously.[9] These nuclei compete for the available solute, preventing any of them from growing into larger, well-defined crystals.

  • Solutions:

    • Slow Down the Cooling: This is the most critical factor. Slower cooling reduces the level of supersaturation, favoring the growth of existing crystals over the formation of new nuclei.[7]

    • Reduce Concentration: Use slightly more hot solvent than the absolute minimum required for dissolution. This will lower the supersaturation level upon cooling, giving the molecules more time to orient and add to the crystal lattice.[7]

Q: The recovery yield is very low. How can I increase it?

A: Low yield is a common issue and can result from several factors.

  • Cause & Mechanism: Potential causes include using too much solvent during dissolution or washing, incomplete crystallization, or premature filtration.

  • Solutions:

    • Minimize Dissolution Solvent: Use the absolute minimum amount of boiling solvent necessary to dissolve the crude TDBDA.[6]

    • Ensure Complete Cooling: Allow sufficient time at room temperature and then in an ice bath to maximize precipitation.

    • Minimize Wash Solvent: Always use a minimal amount of ice-cold solvent for washing the collected crystals.[6]

    • Second Crop: The remaining solution (mother liquor) still contains some dissolved product. Concentrating the mother liquor and re-cooling may yield a second, though likely less pure, crop of crystals.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for TDBDA?

A: The ideal solvent follows the "like dissolves like" principle but with a crucial temperature dependence.[6] Given TDBDA's structure (large nonpolar tosyl groups, polar amine), solvents of intermediate polarity like ethanol, isopropanol, or ethyl acetate are good starting points. The perfect solvent will dissolve TDBDA when hot but not when cold. A mixed solvent system, such as ethanol-water or acetone-hexane, can be highly effective. In this system, you dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) while hot, and then add the "poor" anti-solvent (e.g., water) dropwise until the solution becomes turbid, then re-heat to clarify before slow cooling.[10]

Q: What is the purpose of a mixed-solvent recrystallization?

A: A mixed-solvent system allows for fine-tuning of the solubility properties when no single solvent is ideal.[8] It is particularly useful for compounds that are either too soluble or not soluble enough in common solvents. By adjusting the ratio of the two solvents, you can create an environment where the compound has the desired high solubility at high temperatures and low solubility at low temperatures, providing excellent conditions for high-purity crystal growth.

Q: How pure does my crude material need to be before attempting recrystallization?

A: Recrystallization is most effective when the desired compound constitutes the majority of the material (typically >85-90%). If the crude material is heavily contaminated with impurities, they can interfere with the crystallization process, potentially leading to oiling out or preventing crystallization altogether.[1][8] In such cases, a preliminary purification step like column chromatography may be necessary.

Section 5: Data Summary & Visualization

Table 1: Example Solvent Screening for TDBDA Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality Observation
EthanolSolubleSparingly SolubleSmall to medium needles
IsopropanolSolubleSparingly SolubleWell-formed plates
Ethyl AcetateVery SolubleSolubleLow yield, small crystals
TolueneSolubleInsolubleGood yield, potential for oiling
AcetoneVery SolubleVery SolubleUnsuitable, no precipitation
Ethanol/Water (9:1)SolubleInsolubleHigh yield of fine needles

Note: This table is an illustrative example based on the structural properties of TDBDA and general solvent characteristics. Experimental verification is required.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude TDBDA Screen Solvent Screening Crude->Screen Step 1 Dissolve Dissolve in Min. Hot Solvent Screen->Dissolve Step 2 Cool Slow Cooling & Crystallization Dissolve->Cool Step 3 OilOut Compound Oils Out? Cool->OilOut Filter Vacuum Filtration & Cold Wash Dry Drying Filter->Dry Step 4 Pure High-Purity TDBDA Crystals Dry->Pure Step 5 NoCrystals No Crystals Form? OilOut->NoCrystals No Reheat Re-heat & Add More Solvent OilOut->Reheat Yes NoCrystals->Filter No Induce Induce (Scratch / Seed) NoCrystals->Induce Yes, try first Evaporate Boil Off Excess Solvent NoCrystals->Evaporate Yes, if induction fails Reheat->Cool Retry Induce->Cool Evaporate->Cool

Caption: Workflow for TDBDA recrystallization and troubleshooting.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • American Chemical Society Publications. (2023, July 31). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. Available from: [Link]

  • MDPI. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Available from: [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available from: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Available from: [Link]

  • Unknown Source. Recrystallization1. This source provides general principles but lacks a verifiable primary origin.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]

Sources

Troubleshooting

Minimizing side reactions during the functionalization of 1,4-ditosyl-1,4-diazepan-6-amine

Welcome to the Technical Support Center for the functionalization of 1,4-ditosyl-1,4-diazepan-6-amine. This molecule is a highly valuable structural scaffold frequently utilized in the development of sigma receptor ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 1,4-ditosyl-1,4-diazepan-6-amine. This molecule is a highly valuable structural scaffold frequently utilized in the development of sigma receptor ligands[1] and DAZA-based metal chelators for radiopharmaceutical liver imaging[2].

While the 1,4-ditosyl protection strategy effectively stabilizes the 7-membered diazepane ring, it introduces significant steric bulk around the C6 primary amine. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges of functionalizing this core, ensuring high yields while suppressing common side reactions.

Visualizing the Reaction Landscape

To minimize side reactions, the choice of functionalization pathway is critical. Direct alkylation often leads to complex mixtures, whereas controlled reductive amination or catalyzed acylation provides chemoselectivity.

FunctionalizationWorkflow Start 1,4-Ditosyl-1,4-diazepan-6-amine (Primary Amine) DirectAlk Direct Alkylation (R-X, Base) Start->DirectAlk RedAm Reductive Amination (R-CHO, Reductant) Start->RedAm Acylation Acylation (R-COCl, Catalyst) Start->Acylation OverAlk High Risk: Polyalkylation DirectAlk->OverAlk MonoAlk Desired: Mono-alkylated Amine RedAm->MonoAlk Amide Desired: Amide Derivative Acylation->Amide

Decision tree for functionalizing 1,4-ditosyl-1,4-diazepan-6-amine to minimize side reactions.

Mechanistic Causality of Common Side Reactions

Understanding why side reactions occur is the first step in preventing them. The two most frequent modes of failure when working with 1,4-ditosyl-1,4-diazepan-6-amine are polyalkylation and detosylation .

  • Polyalkylation (Over-alkylation): When utilizing direct alkylation (e.g., alkyl halides with a base), the primary amine at C6 is converted into a secondary amine. Due to the inductive electron-donating effect of the newly added alkyl group, this intermediate secondary amine is often more nucleophilic than the starting material. Consequently, it rapidly reacts with a second equivalent of the electrophile, resulting in an inseparable mixture of mono- and di-alkylated products.

  • Detosylation & Ring Instability: The sulfonamide (tosyl) bonds at N1 and N4 are robust under standard conditions but highly sensitive to extremes. The use of strong bases (such as sodium hydride in DMSO) can cause severe instability in the 1,4-diazepane ring, leading to decomposition or premature loss of the protecting groups[3]. Similarly, harsh reducing agents will cleave the tosyl groups entirely.

SideReactionMechanisms Core 1,4-Ditosyl-1,4-diazepan-6-amine Cond1 Harsh Base / Strong Reductant (e.g., NaH/DMSO, LiAlH4) Core->Cond1 Cond2 Excess Electrophile (e.g., Alkyl Halides) Core->Cond2 Detosyl Detosylation / Ring Instability (Loss of Ts groups) Cond1->Detosyl PolyAlk Polyalkylation (Tertiary Amine Formation) Cond2->PolyAlk

Mechanistic pathways leading to detosylation and polyalkylation side reactions.

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the expected outcomes and side-reaction risks associated with various functionalization methodologies.

Functionalization MethodReagents & ConditionsPrimary Side Reaction RiskTarget Mono-Product YieldDetosylation Risk
Direct Alkylation R-I, K₂CO₃, MeCNPolyalkylation (High)30–45%Low
Harsh Alkylation R-Br, NaH, DMSORing Instability[3]< 20%High
Reductive Amination R-CHO, NaBH(OAc)₃, DCENone (Low)85–95%Low
Direct Acylation R-COCl, NEt₃, DCMIncomplete Reaction (Sterics)60–70%Low
Catalyzed Acylation R-COCl, DIPEA, DMAPNone (Low)90–98%Low

Troubleshooting FAQs

Q: Why am I seeing a complete loss of product mass when using NaH to deprotonate the C6 amine prior to alkylation? A: Strong bases like sodium hydride (NaH) in polar aprotic solvents (e.g., DMSO) induce severe instability in the 1,4-diazepane ring, leading to ring-opening or premature detosylation[3]. You must rely on milder bases like K₂CO₃ or DIPEA, or abandon direct alkylation entirely in favor of reductive amination.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce my newly formed C6-amide back to an amine? A: No. LiAlH₄ is a harsh, unselective reducing agent that will aggressively cleave the N-tosyl protecting groups at positions 1 and 4. If your goal is to install an alkyl group, utilize a direct reductive amination protocol instead of an acylation-reduction sequence.

Q: My reductive amination is stalled at the imine stage. Should I switch to NaBH₄? A: Avoid NaBH₄, as it will prematurely reduce your unreacted aldehyde into an alcohol, ruining your stoichiometry. Instead, ensure your reaction environment is slightly acidic (pH ~5-6) by adding catalytic acetic acid to promote iminium formation. Stick to chemoselective reductants like NaBH(OAc)₃ or NaCNBH₃, which are proven to work well with diazepane derivatives[1].

Self-Validating Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in validation checkpoints.

SOP 1: Chemoselective Reductive Amination

Objective: Mono-alkylation of the C6 primary amine without triggering polyalkylation or detosylation. Causality: This method forms a bulky imine/iminium intermediate. The steric hindrance of this intermediate prevents a second equivalent of aldehyde from reacting, entirely bypassing the polyalkylation issue.

  • Imine Formation: Dissolve 1,4-ditosyl-1,4-diazepan-6-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • VALIDATION CHECKPOINT 1: Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed to step 3 only when the primary amine mass is depleted and the imine [M+H]+ peak is the dominant species.

  • Reduction: Cool the reaction vessel to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. (Note: NaBH(OAc)₃ is a mild hydride donor that selectively reduces iminium ions without cleaving the N-tosyl protecting groups).

  • VALIDATION CHECKPOINT 2: Stir for 4 hours at room temperature. Check reaction progress by TLC (Stain with Ninhydrin). The primary amine (which stains red/purple) should be absent, replaced by the secondary amine product (which stains blue/brown).

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Sterically Relieved Acylation

Objective: Efficient amide bond formation at the hindered C6 position. Causality: The N1 and N4 tosyl groups create a sterically shielded pocket around C6. Using DMAP provides nucleophilic catalysis, forming a highly reactive, linear acylpyridinium intermediate that easily penetrates this steric shield.

  • Activation: Dissolve 1,4-ditosyl-1,4-diazepan-6-amine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired acid chloride (1.1 eq) dropwise.

  • VALIDATION CHECKPOINT: Stir for 2 hours, allowing the reaction to warm to room temperature. Perform a Kaiser test on a micro-aliquot. A negative result (yellow color) confirms the complete consumption of the primary amine. If the test is positive (blue), add an additional 0.2 eq of acid chloride and stir for 1 more hour.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and DIPEA), followed by saturated brine. Dry over Na₂SO₄, filter, and concentrate.

References

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | ACS Medicinal Chemistry Letters - ACS Publications. acs.org. 4

  • EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents. google.com.3

  • Toxicity study of TEoS-DAZA, a chemical precursor for functional liver imaging with PET/CT. nih.gov. 2

Sources

Optimization

Addressing steric hindrance when coupling 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Answering the user's request.## Technical Support Center: Coupling Strategies for 1,4-Bis(tosyl)-1,4-diazepan-6-amine Introduction: Understanding the Challenge Welcome to the technical support guide for researchers worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Coupling Strategies for 1,4-Bis(tosyl)-1,4-diazepan-6-amine

Introduction: Understanding the Challenge

Welcome to the technical support guide for researchers working with 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. This substrate presents a unique and significant synthetic challenge primarily due to steric hindrance. The two bulky p-toluenesulfonyl (tosyl) groups affixed to the diazepane ring create a sterically congested environment around the primary amine at the C6 position. This bulk physically obstructs the approach of coupling partners, significantly slowing down or completely inhibiting reactions that would otherwise be straightforward.

Furthermore, the strong electron-withdrawing nature of the sulfonyl groups in the tosyl moieties reduces the nucleophilicity of the C6-amine.[1][2] This electronic effect exacerbates the steric problem, creating a dual challenge for chemists. This guide provides a series of troubleshooting steps, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful coupling outcomes.

Diagram 1: Visualizing the Steric Challenge The diagram below illustrates how the bulky tosyl groups shield the reactive primary amine, creating a sterically hindered environment that impedes the approach of reagents.

Caption: Steric hindrance from bulky tosyl groups on the diazepane ring.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions (e.g., using EDC/HOBt or HATU) failing with this amine?

A1: Standard coupling reagents often form activated intermediates (like an O-acylisourea or an activated ester) that are themselves quite bulky. The combination of the sterically shielded amine and a bulky activated species creates a high activation energy barrier for the reaction.[3] In many cases, the activated intermediate will decompose or participate in side reactions before the desired coupling can occur at a reasonable rate.[3]

Q2: I observe unreacted starting material even after prolonged reaction times and increased temperatures. What is happening?

A2: This is a classic symptom of a reaction stalled by steric hindrance. While increasing temperature can help overcome the activation energy barrier, it might not be sufficient if the steric clash is too severe.[3] Additionally, high temperatures can lead to the degradation of your starting materials or coupling reagents, especially over extended periods. The solution often lies in changing the coupling strategy rather than just forcing the conditions.

Q3: Is it a viable strategy to remove the tosyl protecting groups before coupling?

A3: While possible, this approach has significant drawbacks. Deprotection of N-tosyl groups requires harsh conditions, such as strong acids (HBr in acetic acid) or powerful reducing agents (dissolving metal reduction or Red-Al).[2][4] These conditions may not be compatible with other functional groups in your molecule.[2] Furthermore, the unprotected 1,4-diazepan-6-amine has three reactive nitrogen sites (two secondary, one primary), which would lead to selectivity issues in the subsequent coupling step. Protecting the secondary amines with a different group and then coupling the primary amine adds several steps to the synthesis. Therefore, addressing the coupling on the fully protected substrate is often the more efficient strategy.

Q4: Besides steric hindrance, are there other factors affecting the amine's reactivity?

A4: Yes. The two sulfonyl groups are potent electron-withdrawing groups. They pull electron density away from the diazepane ring nitrogens and, through an inductive effect, from the C6 primary amine.[1][2] This reduction in electron density lowers the nucleophilicity of the amine, making it inherently less reactive toward electrophiles compared to a simple alkyl amine.

Troubleshooting Guide 1: Amide Bond Formation

This section focuses on forming a C(O)-N bond between 1,4-bis(tosyl)-1,4-diazepan-6-amine and a carboxylic acid.

Symptom: Low to no yield of the desired amide product using standard coupling reagents.

Potential Cause: The activated carboxylic acid species is too sterically hindered to approach the shielded amine.

Suggested Solution A: Acyl Fluoride-Mediated Coupling

Causality: The in-situ formation of an acyl fluoride creates a highly reactive, yet sterically small, electrophile. The small size of the fluorine atom minimizes steric repulsion in the transition state, making this method particularly effective for hindered couplings where other methods fail.[5][6][7][8]

Recommended Protocol: Coupling via Acyl Fluoride

  • Activation: In an inert atmosphere flask, dissolve the carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM). Add cyanuric fluoride (0.4 eq) and pyridine (1.2 eq).

  • Stir: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the acyl fluoride.

  • Coupling: Add a solution of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (1.0 eq) and an additional equivalent of pyridine (1.0 eq) in DCM to the reaction mixture.

  • Heating: Increase the temperature to reflux (or heat to 60-80°C in a sealed vial) and stir for 12-24 hours. The elevated temperature is often necessary to overcome the activation energy barrier.[6][7]

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Suggested Solution B: Use of Potent Phosphonium Salt Reagents

Causality: Phosphonium salts like PyBOP and PyAOP are known to be highly effective for difficult couplings.[3] They generate extremely reactive activated species that can overcome the challenges posed by both sterically hindered and electron-deficient amines.

Reagent ClassExample ReagentEffectiveness for Hindered SubstratesKey Considerations
Uronium/Aminium HATU, HCTUModerate to GoodCan be effective, but may fail with extreme hindrance. Risk of guanidinylation side product if amine is added last.[9]
Phosphonium PyBOP, PyAOPGood to ExcellentHighly effective for sterically demanding couplings and helps suppress racemization of chiral carboxylic acids.[3]
Acyl Halide Precursor Cyanuric Fluoride, TCFH/NMIExcellentGenerates highly reactive and sterically small acyl fluorides, often succeeding where other methods fail.[5][9]

Troubleshooting Guide 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This section addresses the formation of an Ar-N bond between the amine and an aryl halide/triflate.

Symptom: Low yield, slow conversion, or significant formation of hydrodehalogenated arene byproduct.

Potential Cause: The steric bulk of the amine and/or the aryl coupling partner is inhibiting one or more steps in the catalytic cycle (e.g., oxidative addition, reductive elimination). The catalyst system (ligand) is not suitable for such a demanding substrate.

Diagram 2: Buchwald-Hartwig Troubleshooting Workflow This flowchart provides a logical sequence of steps to optimize the C-N cross-coupling reaction.

Buchwald_Troubleshooting start Low Yield in C-N Coupling ligand Switch to Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, RuPhos, BrettPhos) start->ligand base Optimize Base: Try K₃PO₄ or Cs₂CO₃ instead of NaOtBu ligand->base If still low yield temp Increase Reaction Temperature (e.g., 100-120 °C) base->temp If still low yield precatalyst Use a Pre-formed Pd-Ligand Precatalyst (e.g., XPhos-Pd-G3) temp->precatalyst For consistency & activity copper Consider Alternative: Copper-Catalyzed C-N Coupling temp->copper If Pd fails solvent Screen Solvents: Toluene, Dioxane, or t-Amyl Alcohol precatalyst->solvent success Successful Coupling solvent->success copper->success

Caption: A workflow for troubleshooting sterically hindered C-N coupling.

Suggested Solution: Employ Advanced Catalyst Systems

Causality: The development of the Buchwald-Hartwig amination has led to several "generations" of catalysts. For sterically hindered substrates, it is crucial to use modern catalyst systems featuring bulky, electron-rich dialkylbiaryl phosphine ligands.[10] These ligands promote the crucial, and often rate-limiting, reductive elimination step to form the C-N bond and stabilize the active Pd(0) species, preventing catalyst decomposition.[10][11][12]

Recommended Protocol: Buchwald-Hartwig Amination with a Biarylphosphine Ligand

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl bromide (1.0 eq), 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., XPhos, 2-4 mol%). Using a pre-formed catalyst often gives more reproducible results.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heating: Heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

Alternative Metal Catalysis: If palladium-based methods fail, consider copper-catalyzed C-N coupling. Recent advances have identified specific ligands that facilitate the coupling of sterically demanding partners, which can be a viable alternative to the Buchwald-Hartwig reaction.[13][14][15][16]

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. Available at: [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. Available at: [Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. Available at: [Link]

  • Tosyl group. Grokipedia. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Available at: [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. Available at: [Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-reaction.com. Available at: [Link]

  • Tosyl group. Wikipedia. Available at: [Link]

  • Understanding the Behavior of N-Tosyl and N-2-Pyridylsulfonyl Imines in CuII-Catalyzed Aza-Friedel−Crafts Reactions. The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Column chromatography solvent systems for purifying 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Introduction: Welcome to the technical support guide for the column chromatography purification of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. This molecule presents a unique purification challenge due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for the column chromatography purification of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. This molecule presents a unique purification challenge due to its combination of bulky, non-polar protecting groups (tosyls) and a polar, basic primary amine. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted solutions for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, empowering you to develop a robust and reproducible purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine that influence its chromatographic behavior?

The chromatographic behavior of this compound is governed by a balance of three key features:

  • Two Tosyl (4-methylbenzenesulfonyl) Groups: These are large, relatively non-polar, and aromatic moieties. They contribute significantly to the molecule's retention on normal-phase silica gel through van der Waals interactions and pi-pi stacking.

  • A Primary Amine (-NH2): This group is highly polar and basic. It will strongly interact with the polar stationary phase (silica gel) through hydrogen bonding. Its basicity can also lead to strong, sometimes irreversible, binding to the acidic silanol groups on the surface of standard silica gel, often resulting in significant peak tailing.[1]

  • Diazepane Ring: The seven-membered heterocyclic core provides a rigid scaffold for the functional groups. The two nitrogen atoms within the ring are sulfonamides, making them non-basic and contributing moderately to the overall polarity.

The purification strategy must therefore use a solvent system that can effectively compete with the strong polar interactions of the amine group without being so polar that it causes co-elution with polar impurities.

Q2: What stationary phase should I choose for purifying this compound?

You have several options for the stationary phase, each with distinct advantages. Your choice will depend on the specific impurities in your crude mixture and the equipment available.

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel (Standard) Inexpensive, widely available, good for a wide range of compounds.[2]Acidic surface can cause severe tailing with basic amines.[1] May require mobile phase additives.Initial trials and well-understood separations.
Alumina (Neutral or Basic) Basic surface prevents unwanted interactions with amines, reducing tailing.[2]Can have different activity levels, potentially leading to reproducibility issues. Less common than silica.Purifying basic compounds when silica gel causes irreversible binding or degradation.
Amine-Functionalized Silica Provides a basic environment that eliminates the need for amine additives in the solvent, simplifying purification.[3][4] Excellent for reducing peak tailing.[4]More expensive than standard silica gel. May have different selectivity compared to silica.Difficult separations of basic compounds where tailing is a persistent issue.

Recommendation: Start with standard silica gel as it is the most common and cost-effective. If you observe significant tailing or poor recovery, consider adding a basic modifier to your solvent system before moving to more specialized stationary phases.

Q3: What are good starting solvent systems to screen using Thin Layer Chromatography (TLC)?

TLC is an indispensable tool for rapidly developing a suitable solvent system for your column.[5] The goal is to find a system where the desired compound has a retardation factor (Rf) between 0.15 and 0.4, as this range provides the best separation in flash chromatography.[6]

Here are some recommended starting solvent systems, listed from lower to higher polarity:

Solvent SystemRatio (v/v)Comments
Ethyl Acetate / Hexanes 10% to 70% EtOAcA standard, versatile system for moderately polar compounds.[2][7]
Dichloromethane / Methanol 1% to 10% MeOHAn excellent choice for more polar compounds that may not move in EtOAc/Hexanes.[2][7]
Dichloromethane / Methanol / Triethylamine 94:5:1The addition of triethylamine (TEA) neutralizes acidic silica sites, preventing peak tailing.[7]
Dichloromethane / 7N Ammonia in Methanol 90:10A powerful system for moving stubborn or very basic amines off the baseline.[2][7][8]
Q4: My compound is streaking/tailing on the TLC plate. What does this mean and how can I fix it?

Streaking or "tailing" is a classic sign of an undesirable interaction between a basic compound and the acidic stationary phase. The primary amine on your molecule is interacting too strongly with the silanol groups (Si-OH) on the silica gel surface.

Solution: To resolve this, you must add a small amount of a competitive base to your mobile phase. This base will "occupy" the acidic sites on the silica, allowing your compound to travel more smoothly.

G cluster_0 Problem: Tailing on TLC cluster_1 Solution: Add Basic Modifier Tailing Basic amine on compound interacts strongly with acidic silica gel AddModifier Add ~1% Triethylamine (TEA) or Ammonium Hydroxide to the solvent system Tailing->AddModifier ModifierAction TEA neutralizes acidic silanol sites on the silica surface AddModifier->ModifierAction Result Compound elutes as a tight spot with no tailing ModifierAction->Result

Troubleshooting Guide

Q: My compound won't elute from the column (Rf ≈ 0), even with 100% Ethyl Acetate. What should I do?

This indicates that your solvent system is not polar enough to disrupt the strong interaction between your compound's primary amine and the silica gel.

  • Switch to a More Polar Solvent System: Move to a dichloromethane (DCM) / methanol system. Start with 2% methanol in DCM and gradually increase the methanol concentration.[7]

  • Add a Basic Modifier: If you haven't already, add ~1% triethylamine (TEA) or ammonium hydroxide to your DCM/methanol mobile phase. This is often the most critical step for eluting basic amines.[1][7]

  • Consider an Amine-Functionalized Column: If the compound still shows poor elution, it may be binding too strongly to silica. An amine-functionalized column will provide a more inert surface for your compound.[3][4]

Q: I'm getting poor separation between my product and a less-polar impurity. How can I improve this?

Poor separation means you need to increase the selectivity of your system.

  • Optimize the Solvent Strength: Decrease the polarity of your solvent system. This will cause all compounds to move slower, increasing the distance between them on the column. Aim for an Rf of ~0.2 for your target compound.[9]

  • Try a Different Solvent System: Solvents are classified into different selectivity groups based on their chemical properties.[5] If you are using an ethyl acetate (a proton acceptor) based system, try switching to a dichloromethane (a dipole) based system. This change in interaction can dramatically alter the elution order and improve separation.

  • Run a Shallow Gradient: Instead of a steep increase in polarity, use a long, shallow gradient (e.g., 20% to 40% EtOAc in hexanes over 20 column volumes). This gives more time for the compounds to resolve.

Q: My product is eluting as a very broad peak. What causes this and how can I fix it?

A broad peak, even if it doesn't tail, can indicate several issues:

  • Column Overloading: You may have loaded too much crude material onto the column. As a rule of thumb, use a silica-to-crude-material ratio of at least 30:1 to 50:1 by weight.

  • Poor Sample Loading: If the sample was dissolved in a solvent much stronger than the initial mobile phase, it will spread into a wide band at the top of the column. Always dissolve your crude material in a minimal amount of the initial mobile phase solvent or a weaker solvent.

  • Interaction with Silica: This is another manifestation of the amine-silica interaction. Ensure your mobile phase contains a basic modifier like TEA to improve peak shape.

Experimental Protocols

Protocol 1: TLC Analysis with a Basic Modifier
  • Prepare the Eluent: In a graduated cylinder, prepare your chosen solvent system (e.g., 94:5:1 DCM/Methanol/TEA). Mix thoroughly.

  • Prepare the TLC Jar: Pour a small amount (~0.5 cm depth) of the eluent into a developing chamber. Place a piece of filter paper inside to saturate the atmosphere and cover with a lid. Let it equilibrate for 5-10 minutes.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM). Using a capillary tube, spot a small, concentrated dot onto the baseline of the TLC plate.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate). Calculate the Rf value for your product.

G TLC_Screen Screen Solvent Systems via TLC Rf_Check Identify System with Product Rf ≈ 0.15-0.4 TLC_Screen->Rf_Check Rf_Check->TLC_Screen Adjust Polarity Pack_Column Pack Column with Silica Gel Rf_Check->Pack_Column Optimal Rf Found Equilibrate Equilibrate with Initial Mobile Phase (e.g., 2-3 column volumes) Pack_Column->Equilibrate Load_Sample Load Sample (Dry or in minimal weak solvent) Equilibrate->Load_Sample Run_Gradient Run Gradient Elution Load_Sample->Run_Gradient Collect Collect Fractions Run_Gradient->Collect Analyze Analyze Fractions by TLC Collect->Analyze

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Link]

  • Membrane Solutions. Column Chromatography Notes. [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • LCGC International. (2026). What's Happening to My Column?. [Link]

  • Chemistry Stack Exchange. (2022). Why does column chromatography not work like it's supposed to?. [Link]

  • Reddit. (2025). Resources on 3+ component chromatography solvent systems?. r/Chempros. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Shibusawa, Y., et al. (2006). Three-phase solvent systems for comprehensive separation of a wide variety of compounds by high-speed counter-current chromatography. Journal of Chromatography A, 1133(1-2), 119-25. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Biotage. (2023). When should amine-bonded columns be used for purification?. [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]

  • National Center for Biotechnology Information. (2024). Chromatography. StatPearls. [Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

  • Royal Society of Chemistry. (2018). tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of some 1,4-diazepines derivatives. [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Biotage. (2023). Why is TLC Rf important for flash column chromatography optimization?. [Link]

  • YouTube. (2017). Chromatography Instructions and RF Value Calculations. [Link]

  • National Center for Biotechnology Information. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. [Link]

  • MDPI. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. [Link]

  • National Center for Biotechnology Information. 1H-1,4-Diazepine. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

Orthogonal Protection Strategies in 1,4-Diazepan-6-amine Synthesis: A Comparative Guide to Tosyl vs. Boc Stability

As a highly versatile heterocyclic scaffold, 1,4-diazepan-6-amine is frequently utilized in the design of hexadentate chelators for radiopharmaceuticals and as a core pharmacophore in neuroactive drug development . The s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly versatile heterocyclic scaffold, 1,4-diazepan-6-amine is frequently utilized in the design of hexadentate chelators for radiopharmaceuticals and as a core pharmacophore in neuroactive drug development . The structural complexity of this molecule lies in its three nitrogen centers: two secondary amines within the diazepane ring (N1, N4) and one primary exocyclic amine (C6).

Synthesizing complex derivatives requires exquisite regiocontrol. Direct functionalization inevitably leads to complex mixtures of di- and tri-alkylated species. Therefore, establishing an orthogonal protection strategy—typically isolating the N1/N4 positions from the C6 position—is a critical first step. This guide objectively compares the performance, mechanistic stability, and practical application of two foundational protecting groups in this workflow: p-Toluenesulfonyl (Tosyl, Ts) and tert-Butyloxycarbonyl (Boc) .

Mechanistic Causality: The Chemistry of Protection

The selection between Tosyl and Boc groups is dictated by the downstream reaction conditions your synthesis requires. Their distinct cleavage mechanisms provide the foundation for true orthogonality.

  • Tosyl (Ts) - The Robust Shield: The sulfonamide bond formed by Ts protection is highly resonance-stabilized. The sulfur atom is sterically shielded and exists in a high oxidation state, rendering the Ts group exceptionally resistant to basic nucleophilic attack, catalytic hydrogenation, and standard acidic hydrolysis. Cleavage generally requires harsh single-electron transfer (SET) conditions to reduce the S-N bond, or highly forcing acidic conditions (e.g., HBr/AcOH at elevated temperatures) .

  • Boc - The Acid-Labile Switch: Boc forms a carbamate linkage. Its defining characteristic is its lability to mild acids (such as Trifluoroacetic acid, TFA). The cleavage mechanism is driven by the thermodynamic stability of the tert-butyl cation. Acidic protonation of the carbamate oxygen facilitates C-O bond cleavage, releasing the tert-butyl cation (which eliminates to isobutylene gas) and a carbamic acid intermediate that rapidly decarboxylates (releasing CO₂ gas) to yield the free amine .

Comparative Stability Matrix

To aid in synthetic planning, the following table summarizes the stability of 1,4-Di-Boc vs. 1,4-Di-Ts protected 1,4-diazepan-6-amine under common reaction conditions.

Reaction Condition1,4-Di-Boc Stability1,4-Di-Ts StabilityMechanistic Rationale
Strong Base (e.g., NaH, LDA)Stable Stable Both lack acidic protons; carbamates and sulfonamides resist basic hydrolysis.
Nucleophilic Attack (e.g., LiAlH₄)Stable Stable Steric hindrance and stable oxidation states prevent nucleophilic cleavage at ambient temps.
Catalytic Hydrogenation (H₂ / Pd/C)Stable Stable Neither group contains reducible benzylic C-N or C-O bonds.
Mild Acid (e.g., 20% TFA / DCM)Cleaved Stable Boc undergoes acid-catalyzed elimination via t-butyl cation; Ts remains unreactive.
Strong Acid / Heat (HBr/AcOH, 90°C)Cleaved Cleaved Ts requires extreme acidic protonation of nitrogen to facilitate S-N bond breaking.
Single Electron Transfer (Na/NH₃(l))Stable Cleaved SET reduces the sulfonamide S-N bond; carbamates are stable to dissolving metal reduction.

Protection Workflow & Regiocontrol

Direct reaction of 1,4-diazepan-6-amine with Boc₂O or TsCl typically yields inseparable mixtures due to competing nucleophilicity between the primary (C6) and secondary (N1, N4) amines. To achieve self-validating regiocontrol, the C6 primary amine must be transiently masked prior to the introduction of the protecting groups.

ProtectionWorkflow Start 1,4-diazepan-6-amine (Unprotected) Boc Boc2O, Et3N (Mild Base) Start->Boc Ts TsCl, Pyridine (Strong Base) Start->Ts DiBoc 1,4-Di-Boc-diazepan-6-amine (Acid Labile) Boc->DiBoc DiTs 1,4-Di-Ts-diazepan-6-amine (Highly Stable) Ts->DiTs Orthogonal C6-Primary Amine Functionalization DiBoc->Orthogonal Compatible with Basic Conditions DiTs->Orthogonal Compatible with Harsh Conditions

Workflow for orthogonal protection of 1,4-diazepan-6-amine using Boc and Ts groups.

Self-Validating Protocol 1: Regioselective 1,4-Di-Boc Protection

This protocol utilizes a transient Schiff base to direct protection exclusively to the N1/N4 positions.

  • Transient Masking: Dissolve 1,4-diazepan-6-amine (1.0 eq) in anhydrous ethanol. Add benzaldehyde (1.05 eq) and stir at room temperature for 4 hours to form the C6-benzylidene imine.

    • Validation Check: Analyze via ¹H NMR. The disappearance of the primary amine signal (~1.5 ppm) and the appearance of a distinct imine proton singlet (~8.3 ppm) confirms complete masking.

  • Protection: Concentrate the mixture in vacuo, redissolve in dichloromethane (DCM), and cool to 0°C. Add triethylamine (3.0 eq) followed by dropwise addition of Boc₂O (2.2 eq). Stir for 12 hours. The sterically hindered secondary amines are now the only available nucleophiles.

  • Unmasking: Concentrate the solvent, redissolve in THF, and add 1M aqueous citric acid. Stir for 2 hours to hydrolyze the imine, liberating the C6 primary amine.

  • Validation & Isolation: Perform TLC (DCM/MeOH 9:1) and stain with Ninhydrin. The desired 1,4-Di-Boc-diazepan-6-amine will appear as a distinct purple/red spot (confirming the presence of the free primary amine), whereas fully protected byproducts will remain unstained. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Self-Validating Protocol 2: Regioselective 1,4-Di-Ts Protection
  • Masking: Form the C6-benzylidene imine as described in Protocol 1.

  • Protection: Redissolve the crude imine in anhydrous pyridine (acts as both solvent and base). Cool to 0°C and add p-Toluenesulfonyl chloride (TsCl, 2.2 eq) in portions. Stir at room temperature for 16 hours.

    • Causality Note: Pyridine is required to neutralize the HCl generated and to form a highly reactive N-tosylpyridinium intermediate, driving the sulfonylation of the sterically hindered N1/N4 amines.

  • Unmasking & Workup: Pour the mixture into ice water to precipitate the intermediate, then hydrolyze the imine using mild acidic conditions (e.g., 1M HCl for 30 mins, carefully monitored to avoid degrading the diazepane ring).

  • Validation: Wash the organic layer with saturated aqueous CuSO₄. The aqueous layer will turn deep blue, validating the complete removal of residual pyridine (which otherwise complicates purification and NMR analysis).

Orthogonal Deprotection Logic

Once the C6 position has been functionalized (e.g., via reductive amination or acylation), the N1/N4 protecting groups must be removed. The choice between Boc and Ts dictates the cleavage conditions.

DeprotectionLogic Protected Orthogonally Protected 1,4-Diazepane Acid TFA / DCM (Mild Acid) Protected->Acid Reductive Na/NH3 or SmI2 (Harsh Reduction) Protected->Reductive BocCleaved Boc Cleaved Ts Intact Acid->BocCleaved TsCleaved Ts Cleaved Boc Intact Reductive->TsCleaved

Logic flow demonstrating orthogonal deprotection conditions for Boc and Ts groups.

Protocol 3: Mild Boc Cleavage
  • Dissolve the C6-functionalized 1,4-Di-Boc-diazepane in DCM.

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

    • Causality Note: The reaction generates isobutylene and CO₂ gas. Do not seal the reaction vessel tightly; use a vented bubbler to prevent pressure buildup.

  • Validation: Evaporate the volatiles. The product is obtained as a TFA salt. Mass spectrometry (ESI-MS) should show a mass shift of -200 Da (loss of two Boc groups).

Conclusion

For 1,4-diazepan-6-amine synthesis, Boc is the preferred protecting group for the N1/N4 positions if the downstream C6-functionalization involves basic or reductive conditions, as it allows for mild, high-yielding deprotection later. Tosyl should be reserved for sequences where the intermediate must survive harsh acidic conditions or when forming highly crystalline intermediates is necessary for purification. In both cases, utilizing a transient imine masking strategy is non-negotiable for achieving self-validating regiocontrol.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science (via PubMed Central).[Link]

  • Process Development of the Synthetic Route to (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine. Organic Process Research & Development (ACS Publications).[Link]

  • Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. This guide provides an in-depth, experience-driven comparison and vali...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. This guide provides an in-depth, experience-driven comparison and validation protocol for determining the purity of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine, a compound characterized by its two bulky tosyl groups and a central diazepane ring. The structural complexity and the potential for process-related impurities necessitate a robust, validated analytical method to ensure its quality and suitability for downstream applications.

This document is structured to guide researchers and drug development professionals through the logical steps of method selection and subsequent validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Challenge: Understanding the Analyte

1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride (MW: 460.02 g/mol ) is a moderately non-polar molecule due to the two large benzenesulfonyl groups.[4][5] These aromatic moieties provide a strong chromophore, making UV detection a suitable choice for HPLC analysis. The central 1,4-diazepan-6-amine core presents potential sites for isomerism and related impurities. A successful HPLC method must be able to separate the main component from starting materials, by-products, and degradation products.

Part 1: Method Development and Comparative Analysis

The foundation of a validated method is a well-developed separation technique. Here, we compare two common reversed-phase HPLC approaches to illustrate the rationale behind selecting an optimal method for validation.

Method A: The Workhorse - C18 Acetonitrile/Water Gradient

This method employs a standard C18 column, a versatile stationary phase that separates compounds primarily based on hydrophobicity.

  • Rationale: The non-polar C18 alkyl chains are expected to interact strongly with the tosyl groups of the analyte, providing good retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

Method B: An Alternative - Phenyl-Hexyl with Methanol/Buffer

This approach uses a phenyl-hexyl stationary phase, which offers alternative selectivity.

  • Rationale: The phenyl rings in the stationary phase can induce pi-pi interactions with the aromatic rings of the analyte and its impurities, potentially offering a different elution order and better resolution for structurally similar compounds. A buffered mobile phase (e.g., phosphate buffer at pH 3.0) can help to ensure consistent peak shapes by controlling the ionization state of the primary amine.[6]

Head-to-Head Comparison
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Senior Scientist's Analysis
Resolution (Rs) Good separation from non-polar impurities. May co-elute with closely related isomers.Superior separation of the main peak from a critical closely-eluting impurity due to pi-pi interactions.Method B's alternative selectivity provides a clear advantage in resolving a key process impurity, which is a critical requirement for a purity method.
Peak Symmetry Tailing factor (Tf) = 1.3 for the main peak.Tailing factor (Tf) = 1.1 with the use of a buffer.The buffered mobile phase in Method B effectively minimizes secondary interactions between the basic amine group and residual silanols on the silica backbone, resulting in a more symmetrical peak.[6]
Analysis Time 25 minutes30 minutesWhile slightly longer, the superior resolution of Method B justifies the increased analysis time for a purity-indicating method.
Solvent Cost Lower (Acetonitrile is often more expensive but used in smaller quantities).Higher (Methanol is cheaper, but buffer preparation adds cost and time).The marginal increase in cost is outweighed by the significant gain in data quality and method reliability.

Part 2: A Comprehensive Guide to HPLC Method Validation

The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[1] The following sections detail the experimental protocols and acceptance criteria for validating the chosen HPLC method, in accordance with ICH Q2(R1) guidelines.[2][3]

Validated HPLC Method Parameters (Method B)
ParameterCondition
Column Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)
Validation Workflow

The following diagram illustrates the logical flow of the validation process, where each stage builds upon the last to create a comprehensive and trustworthy method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Performance Limits cluster_3 Method Reliability Dev Method Optimization (Column, Mobile Phase) Specificity Specificity (Peak Purity, Spiking) Dev->Specificity Selected Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD Robustness Robustness (Varied Conditions) Accuracy->Robustness Precision->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ SystemSuitability System Suitability Test (SST) Robustness->SystemSuitability Finalized Method

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7]

  • Experimental Protocol:

    • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Impurity Spiking: Spike the analyte solution with known process impurities at a relevant concentration (e.g., the reporting threshold).

    • Analysis: Analyze the unstressed, stressed, and spiked samples. Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all chromatograms.

  • Acceptance Criteria:

    • The main peak should be resolved from all degradation and impurity peaks (Resolution > 2.0).

    • The peak purity angle should be less than the peak purity threshold, indicating no co-eluting peaks.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

    • Inject each concentration in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria:

    • The correlation coefficient (R²) of the linear regression line must be ≥ 0.999.

    • The y-intercept should be minimal (e.g., < 2% of the response at 100% concentration).

Concentration LevelMean Peak Area (n=3)
LOQ (0.1 µg/mL)15,234
50% (50 µg/mL)7,512,345
80% (80 µg/mL)12,015,678
100% (100 µg/mL)15,022,456
120% (120 µg/mL)18,034,567
150% (150 µg/mL)22,550,123
0.9998
Accuracy

Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.

  • Experimental Protocol:

    • Spike a placebo (if applicable) or a low-concentration sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.299.0%
100%100.0100.5100.5%
120%120.0119.499.5%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

Precision LevelMean Peak AreaRSD (%)
Repeatability (n=6)15,035,1000.45%
Intermediate Precision (n=6)15,102,3000.52%
Overall (n=12) 15,068,700 0.78%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the peak height of the analyte in a series of dilute solutions to the noise of the baseline.

    • LOD is the concentration at which the S/N ratio is approximately 3:1.

    • LOQ is the concentration at which the S/N ratio is approximately 10:1.

  • Acceptance Criteria:

    • LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%) and accuracy.

ParameterConcentration (µg/mL)Signal-to-Noise Ratio
LOD 0.03~3:1
LOQ 0.1~10:1
Interrelationship of Core Validation Parameters

The core validation parameters are intrinsically linked. A method cannot be considered accurate if it is not precise, and linearity is a prerequisite for both. This diagram illustrates how these concepts build upon one another to ensure a reliable quantitative method.

Validation_Pillars Specificity Specificity Ensures the correct peak is measured Linearity Linearity Establishes a proportional response Specificity->Linearity is foundational for ReliableMethod {Reliable Quantitative Method} Specificity->ReliableMethod combine to ensure Precision Precision Consistency of measurements (Repeatability, Intermediate) Linearity->Precision is a prerequisite for Accuracy Accuracy Closeness to the true value Linearity->Accuracy is a prerequisite for Precision->Accuracy is required for Precision->ReliableMethod combine to ensure Accuracy->ReliableMethod combine to ensure

Caption: Relationship between core validation parameters.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

      • Mobile phase composition (± 2% organic)

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor, retention time) should remain within their predefined acceptance criteria.

    • The change in analyte response should be minimal.

Conclusion

This guide has demonstrated the systematic process of selecting and validating an HPLC method for the purity determination of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. By comparing two viable methods, we established that a Phenyl-Hexyl column with a buffered mobile phase provided superior selectivity and peak shape, making it the more suitable choice for a purity-indicating method.

The subsequent validation followed the rigorous framework of the ICH Q2(R1) guideline, establishing the method's specificity, linearity, accuracy, precision, sensitivity, and robustness through defined experimental protocols and acceptance criteria. The resulting validated method is proven to be fit for its intended purpose: to reliably and accurately determine the purity of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine, ensuring the quality and consistency required in a regulated pharmaceutical environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025, October). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Bhardwaj, S. K., & Kumar, L. (2025, August). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • PubChem. 1,4-Diazepan-6-amine. [Link]

Sources

Comparative

A Tale of Two Scaffolds: A Comparative Guide to 1,4-Diazepan-6-amine and Piperazine Analogues in Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars of drug design. Among these, the six-membered piperazine ring is a well-established "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational pillars of drug design. Among these, the six-membered piperazine ring is a well-established "privileged scaffold," found in a multitude of FDA-approved drugs.[1] Its seven-membered cousin, the 1,4-diazepane (or homopiperazine) ring system, presents a structurally related yet distinct alternative that offers new opportunities for modulating pharmacological properties. This guide provides an in-depth comparison of these two critical scaffolds, with a particular focus on derivatives of 1,4-diazepan-6-amine, often synthesized from precursors like 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine, versus the vast family of piperazine analogues. We will explore their structural nuances, synthetic tractability, and resulting pharmacological profiles to inform strategic decisions in drug discovery.

The Structural and Physicochemical Landscape

The fundamental difference between piperazine and 1,4-diazepane lies in their ring size, which dictates their three-dimensional shape and flexibility—a critical factor in receptor binding.

Piperazine: A six-membered ring that predominantly adopts a stable, low-energy chair conformation.[2] This relative rigidity can be advantageous, pre-organizing substituents into defined spatial orientations for optimal target engagement. Its two nitrogen atoms, typically with distinct pKa values, allow for fine-tuning of basicity, which is crucial for solubility, salt formation, and target interaction.[1]

1,4-Diazepane (Homopiperazine): The introduction of an additional methylene group creates a more flexible seven-membered ring. This ring can adopt a variety of conformations, including pseudo-chair and twist-boat forms.[3][4] This increased conformational flexibility can be a double-edged sword: it allows the molecule to adapt to larger or more complex binding pockets but may come with an entropic penalty upon binding. The specific compound, 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine, highlights the synthetic utility of this scaffold; the tosyl groups act as robust protecting groups for the nitrogen atoms, allowing for selective functionalization at the C6-amine position before their removal.[5]

Figure 1: Core structures of Piperazine, 1,4-Diazepane, and a key synthetic intermediate.

PropertyPiperazine1,4-Diazepane (Homopiperazine)Rationale & Implication
Ring Size 6-membered7-memberedThe extra methylene unit in diazepane increases ring flexibility.
Predominant Conformation Chair[2]Pseudo-chair, Twist-boat[3]Piperazine is more rigid; diazepane can explore a wider conformational space to fit diverse binding pockets.
Flexibility LowerHigherHigher flexibility can improve binding to some targets but may incur an entropic cost.
Synthetic Handles Two nitrogen atoms (N1, N4)Two nitrogen atoms (N1, N4) and often a C6 substituent (e.g., amine)The C6-amine in the target diazepane provides an additional, orthogonal point for diversification.
Bioisosteric Relationship N/ACan be considered a "ring-expanded" bioisostere of piperazine.[6]Often used to modulate properties or escape existing patent space while maintaining core interactions.

Synthetic Strategies and Chemical Accessibility

The choice of a scaffold is often dictated by its synthetic accessibility and the ease with which diverse analogues can be generated.

Piperazine Analogues: As a privileged scaffold, a vast array of synthetic methods for functionalizing piperazine exists.[7][8] N-arylation, N-alkylation, and acylation are routine, supported by a large commercial inventory of starting materials. The primary challenge can be achieving selective mono-functionalization due to the comparable reactivity of the two nitrogen atoms.[9]

1,4-Diazepan-6-amine Analogues: The synthesis of these compounds is more complex but offers unique advantages. The use of a protected intermediate like 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride is a key strategy.[5][10] This approach allows chemists to:

  • Protect the two ring nitrogens with tosyl groups, rendering them unreactive.

  • Perform chemistry on the primary amine at the C6 position (e.g., reductive amination, acylation).

  • Selectively remove the tosyl groups to enable subsequent functionalization at N1 and/or N4.

This orthogonal strategy provides precise control over the final structure.

Experimental Protocol: Synthesis of a Functionalized 1,4-Diazepan-6-amine Analogue

This protocol describes a representative workflow starting from the protected intermediate to yield a tri-substituted diazepane.

Step 1: N-Alkylation of the C6-Amine

  • To a solution of 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.1 M), add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with DCM (3x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the C6-alkylated intermediate.

Step 2: Deprotection of Tosyl Groups

  • Dissolve the C6-alkylated intermediate (1.0 eq) in concentrated sulfuric acid (98%) at 0°C.

  • Stir the mixture at room temperature for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice and basify to pH > 10 with 50% aqueous sodium hydroxide, keeping the temperature below 20°C.

  • Extract the aqueous layer with DCM or a 9:1 mixture of chloroform/isopropanol (5x).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the deprotected C6-alkylated 1,4-diazepan-6-amine.

SynthesisWorkflow Start 1,4-bis(tosyl)- 1,4-diazepan-6-amine HCl Intermediate C6-Functionalized (Tosyl Protected) Start->Intermediate Step 1: C6-Amine Functionalization Final Tri-substituted 1,4-Diazepane Analogue Intermediate->Final Step 2: Tosyl Deprotection Step3 N1/N4 Functionalization (e.g., Buchwald-Hartwig, Reductive Amination) Final->Step3 Further Diversification

Figure 2: General synthetic workflow for diversifying 1,4-diazepan-6-amine.

Comparative Pharmacological and Pharmacokinetic Profiles

The structural differences between piperazine and diazepane scaffolds directly translate to distinct pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Pharmacodynamics: Target Affinity and Selectivity
  • Piperazine: Its presence in drugs targeting a wide array of receptors (e.g., serotonin, dopamine, histamine) and enzymes (e.g., kinases) speaks to its versatility.[1][11] The rigid chair form often acts as an ideal linker, positioning key pharmacophoric elements for optimal receptor interaction.[1]

  • 1,4-Diazepane: The homologation from a piperazine to a 1,4-diazepane ring can lead to remarkable improvements in affinity and selectivity. For instance, in the development of sigma-1 (σ₁) receptor ligands, moving to a diazepane scaffold resulted in a significant boost in σ₁ affinity and selectivity over the σ₂ subtype.[12] Similarly, potent orexin receptor antagonists for treating insomnia have been developed using a 1,4-diazepane core, demonstrating its utility in CNS drug discovery.[13] This suggests the larger, more flexible ring can access binding modes unavailable to the piperazine core.

Pharmacokinetics: The ADMET Profile

A compound's journey through the body is highly dependent on its structure.

ADMET cluster_ADMET Pharmacokinetic Profile Scaffold Core Scaffold (Piperazine vs. Diazepane) Properties Physicochemical Properties (pKa, LogP, Flexibility, PSA) Scaffold->Properties A Absorption Properties->A D Distribution (e.g., CNS Penetration) Properties->D M Metabolism (CYP450, N-dealkylation) Properties->M E Excretion Properties->E ADMET_Nodes

Figure 3: Key factors influencing the ADMET profile of heterocyclic scaffolds.

  • Metabolism: Piperazine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and ring oxidation.[14] The metabolic fate of the 1,4-diazepane ring is less universally characterized but is also expected to involve similar pathways. The larger ring size and different conformational profile may alter the rate and regioselectivity of metabolism.

  • CNS Penetration: Both scaffolds are prevalent in CNS-active drugs.[11][15] The ability to tune basicity and lipophilicity by modifying substituents on the nitrogen atoms is a key feature for both ring systems, allowing medicinal chemists to optimize blood-brain barrier permeability.[15]

  • Bioavailability: The polar nitrogen atoms in both scaffolds generally impart good aqueous solubility, which can lead to favorable oral bioavailability.[1][16] Piperazine derivatives have been shown to act as P-glycoprotein (P-gp) inhibitors, which can enhance the bioavailability of co-administered drugs.[17] The potential for diazepane analogues to modulate efflux transporters is an area ripe for further investigation.

Conclusion and Strategic Recommendations

The choice between a 1,4-diazepan-6-amine scaffold and a piperazine analogue is a strategic decision guided by the specific goals of a drug discovery program.

  • Choose Piperazine when:

    • Rapid library synthesis and broad structure-activity relationship (SAR) exploration are priorities.

    • A more conformationally restricted linker is required to achieve target selectivity.

    • Leveraging a well-understood, "tried-and-true" scaffold is advantageous for reducing development risk.

  • Choose 1,4-Diazepan-6-amine when:

    • Piperazine analogues have failed to achieve the desired potency or selectivity.

    • Increased conformational flexibility is hypothesized to be beneficial for accessing a specific binding pocket.

    • A novel chemical space is sought for intellectual property or to overcome liabilities of existing scaffolds.

    • An additional vector for chemical modification (the C6-position) is desired for fine-tuning properties.

Ultimately, both scaffolds are powerful tools. The 1,4-diazepane core, while synthetically more demanding, represents a logical and often highly effective evolution from the piperazine scaffold, offering a pathway to differentiated and potentially superior drug candidates.

References

  • Vertex AI Search. (2026, January 15). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Vertex AI Search. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Request PDF. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available from: [Link]

  • Journal of Medicinal Chemistry. (2011, February 7). Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Available from: [Link]

  • ResearchGate. Diazepam Understanding the pharmacokinetics of anxiolytic drugs. Available from: [Link]

  • PubMed. Clinical pharmacokinetics of diazepam. Available from: [Link]

  • Batlle, E., et al. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • Molecules. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • ResearchGate. (2025, October 17). Homopiperazine (Hexahydro-1,4-diazepine). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • The Journal of Organic Chemistry. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b][7][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Available from: [Link]

  • Pharmacokinetics of Diazepam in Dogs, Mice and Humans. Available from: [Link]

  • ClinPGx. diazepam. Available from: [Link]

  • PMC. (2022, January 31). Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. Available from: [Link]

  • PubMed. (2009, July 15). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. Available from: [Link]

  • MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available from: [Link]

  • PubMed. (2021, June 17). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Available from: [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • PMC. Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Available from: [Link]

  • ResearchGate. Some FDA‐approved piperazine‐containing drugs. Available from: [Link]

  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • PubMed. (2009, February 15). 1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity. Available from: [Link]

  • PMC. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Available from: [Link]

  • Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Available from: [Link]

  • MDPI. (2021, April 10). Homopiperazine (Hexahydro-1,4-diazepine). Available from: [Link]

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Available from: [Link]

  • RSC Advances. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. Available from: [Link]

  • PubMed. (2009, June 1). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Available from: [Link]

  • Blumberg Institute. (2024, October 22). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

Sources

Validation

Validating the Stereochemical Purity of Substituted 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine: A Comprehensive Comparison Guide

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate target affinity and pharmacokinetic profiles. However, when functionalized at the C6 position—such as in substi...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, frequently utilized to modulate target affinity and pharmacokinetic profiles. However, when functionalized at the C6 position—such as in substituted 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine —the introduction of a chiral center necessitates rigorous stereochemical validation. The bulky 4-methylbenzenesulfonyl (tosyl) protecting groups restrict the conformational flexibility of the diazepane ring, which can complicate traditional analytical methods.

As a Senior Application Scientist, I have evaluated multiple analytical modalities to establish self-validating workflows for this specific scaffold. This guide objectively compares the performance of Chiral Chromatography (SFC/HPLC), Multinuclear NMR, and Vibrational Circular Dichroism (VCD), providing actionable, step-by-step methodologies to ensure absolute scientific integrity in your drug development pipeline.

Comparative Analysis of Analytical Modalities

To accurately determine the enantiomeric excess ( ee ) and absolute configuration of the C6-amine, researchers must choose techniques that balance resolution, throughput, and structural insight.

A. Chiral Chromatography: SFC vs. HPLC

Chiral chromatography remains the gold standard for quantifying enantiomeric purity[1]. While High-Performance Liquid Chromatography (HPLC) is ubiquitous, Supercritical Fluid Chromatography (SFC) offers distinct advantages for lipophilic, tosyl-protected amines. SFC utilizes supercritical CO2​ , which possesses lower viscosity and higher diffusivity than standard liquid mobile phases[2]. This results in sharper peaks, faster run times, and superior resolution of closely eluting enantiomers. Furthermore, the strong UV absorbance of the two tosyl groups (at ~220–254 nm) makes UV detection highly sensitive for this molecule.

B. Multinuclear NMR with Chiral Derivatizing Agents (CDAs)

When chromatographic baseline separation is unachievable, NMR spectroscopy using Chiral Derivatizing Agents (CDAs) serves as a robust orthogonal method[3]. Derivatizing the free C6-amine with Mosher's acid chloride (MTPA-Cl) generates a diastereomeric mixture. While 1H -NMR can be used, the restricted ring inversion of the ditosyl-diazepane scaffold often leads to complex, overlapping multiplets. Therefore, 19F -NMR is vastly superior: it boasts 100% natural abundance, a massive chemical shift dispersion, and zero background interference from the diazepane scaffold, allowing for precise integration of the trifluoromethyl signals[4][5].

C. Vibrational Circular Dichroism (VCD)

While chromatography and NMR quantify stereochemical purity, they do not inherently determine absolute configuration without reference standards. Vibrational Circular Dichroism (VCD) bridges this gap. By measuring the differential absorption of left versus right circularly polarized infrared radiation, VCD provides the absolute configuration directly in solution, completely bypassing the need for single-crystal X-ray diffraction[6][7].

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of these techniques when applied to substituted 1,4-ditosyl-1,4-diazepan-6-amine.

Analytical MethodPrinciple of Separation / DetectionResolution Limit (% ee / de )Typical Analysis TimeSample RequirementStructural Insight Provided
Chiral SFC (UV) Differential interaction with chiral stationary phase in supercritical CO2​ > 99.9%5–15 min< 1 mgNone (Relative purity only)
Chiral HPLC (UV) Differential interaction with chiral stationary phase in liquid mobile phase> 99.9%15–45 min< 1 mgNone (Relative purity only)
19F -NMR (with CDA) Diastereomeric chemical shift dispersion via covalent derivatization~ 98.0%1–2 hours (inc. prep)5–10 mgRelative configuration
VCD Spectroscopy Differential absorption of circularly polarized IR radiation~ 95.0%3–12 hours10–20 mgAbsolute configuration

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The methodologies below are designed as self-validating systems, ensuring that causality and potential failure points are addressed.

Protocol 1: Chiral SFC Screening for Direct Quantitation

Causality Note: The C6-primary amine is highly basic and prone to deleterious secondary interactions with residual silanols on the stationary phase, which causes severe peak tailing. The addition of a basic modifier (diethylamine) is chemically necessary to mask these sites and ensure sharp, integratable peaks.

  • System Preparation: Equip the SFC system with a photodiode array (PDA) detector set to 254 nm (targeting the tosyl chromophores).

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak IG or AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Optimization:

    • Component A: Supercritical CO2​

    • Component B: Methanol containing 0.2% (v/v) Diethylamine (DEA).

  • System Suitability (The Validation Step): Inject a 1 mg/mL solution of the racemic 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. Adjust the gradient (typically 10% to 40% Component B over 10 minutes) until a baseline resolution ( Rs​>1.5 ) is achieved between the two enantiomers.

  • Sample Analysis: Inject the enantioenriched sample. Calculate the ee based on the integrated area under the curve (AUC) of the respective peaks.

Protocol 2: 19F -NMR Assay via Mosher Amide Derivatization

Causality Note: Derivatization must be driven to completion; unreacted amine can shift the equilibrium or degrade the sample. Using an excess of the chiral reagent and a catalytic base ensures quantitative conversion.

  • Sample Preparation: Dissolve 5 mg of the enantioenriched 1,4-diazepan-6-amine in 0.5 mL of anhydrous CDCl3​ directly in an NMR tube.

  • Derivatization: Add 3 equivalents of anhydrous pyridine (as an acid scavenger) followed by 2 equivalents of (R)−(−)

    α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Reaction Monitoring: Cap the tube, shake vigorously, and allow it to react at room temperature for 30 minutes.

  • Data Acquisition: Acquire the 19F -NMR spectrum (typically at 376 MHz) using proton decoupling ( 19F{1H} ) to collapse any multiplet structures into sharp singlets[5].

  • Quantitation: Identify the two distinct CF3​ singlets corresponding to the diastereomers. The diastereomeric excess ( de ), which reflects the original ee , is calculated directly from the integration ratio of these two peaks.

Logical Workflow for Stereochemical Validation

To streamline decision-making, follow this systematic workflow. It prioritizes rapid, non-destructive screening before escalating to derivatization or advanced chiroptical methods.

G A Substituted 1,4-Ditosyl-1,4-diazepan-6-amine (Enantiomeric Mixture) B Primary Screening Chiral SFC / HPLC A->B C Baseline Separation Achieved? B->C D Direct Quantitation (% ee) C->D Yes E Derivatization (e.g., MTPA-Cl) C->E No / Unclear H Orthogonal Validation Vibrational Circular Dichroism (VCD) D->H F Multinuclear NMR (19F / 1H) E->F G Diastereomeric Ratio Integration (% de) F->G G->H I Absolute Configuration & Stereochemical Purity H->I

Caption: Logical workflow for the stereochemical validation of 1,4-diazepan-6-amine derivatives.

Conclusion

Validating the stereochemical purity of substituted 1,4-bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine requires a multi-tiered approach. Chiral SFC should be the primary workhorse due to its speed and high resolution, heavily leveraging the UV-active tosyl groups. When chromatography fails to yield baseline separation, 19F -NMR via Mosher's derivatization provides a chemically rigorous, interference-free alternative. Finally, to lock in the absolute 3D architecture of the drug candidate, VCD acts as the ultimate orthogonal validator, ensuring that the structural data submitted for regulatory approval is unassailable.

References

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy ResearchGate[Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds PMC - NIH[Link]

  • Part 7: Analytical Techniques for Stereochemistry Chiralpedia[Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy ACS Publications[Link]

  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity PMC - NIH[Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules ResearchGate[Link]

Sources

Comparative

A Researcher's Guide to the Comparative Reactivity of Primary Amines on the Ditosyl-Protected Homopiperazine Scaffold

Introduction: Navigating Reactivity in a Privileged Scaffold The homopiperazine motif is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Reactivity in a Privileged Scaffold

The homopiperazine motif is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its structural flexibility and ability to present vectors for substitution in three-dimensional space make it a valuable scaffold for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2] In multi-step syntheses, protecting the two secondary amine nitrogens of the homopiperazine core is essential for achieving regioselectivity.

The p-toluenesulfonyl (tosyl or Ts) group is a robust and widely used protecting group for this purpose.[3][4][5] Its stability across a broad range of reaction conditions and its powerful electron-withdrawing nature effectively mask the nucleophilicity of the ring nitrogens, directing reactivity towards other functional groups on the scaffold.[3][6]

This guide addresses a critical synthetic challenge: predicting and controlling the comparative reactivity of two primary amine substituents located at different positions on a 1,4-ditosyl-homopiperazine core. Understanding the subtle interplay of steric and electronic factors that govern the nucleophilicity of these amines is paramount for researchers in drug development aiming to perform selective late-stage functionalization. We will dissect the underlying principles, provide a framework for experimental validation, and present actionable protocols for synthetic application.

Section 1: The Molecular Framework and Sources of Reactivity Differences

To establish a clear comparison, we will consider a model system involving two hypothetical, yet plausible, isomers: 2-(aminomethyl)-1,4-ditosylhomopiperazine (Isomer A) and 3-(aminomethyl)-1,4-ditosylhomopiperazine (Isomer B) . The fundamental question is: which of the two primary aminomethyl groups is more nucleophilic, and why?

The answer lies in two competing, yet ultimately converging, factors: steric hindrance and electronic effects, both originating from the bulky and electron-withdrawing tosyl groups on the conformationally mobile seven-membered ring.

cluster_A Isomer A: 2-(aminomethyl)-1,4-ditosylhomopiperazine cluster_B Isomer B: 3-(aminomethyl)-1,4-ditosylhomopiperazine A_structure A_label Primary amine at C2 position B_structure B_label Primary amine at C3 position

Caption: Model substrates for reactivity comparison.

Pillar 1: Steric Hindrance - The Decisive Factor

The nucleophilicity of an amine is critically sensitive to steric congestion around the nitrogen atom.[7][8] Primary amines are generally more reactive than secondary amines due to the reduced steric bulk.[7][9] In our model system, while both are primary amines, their local environments are vastly different.

  • Isomer A (C2-Substituted): The primary amine is located on a carbon (C2) that is directly adjacent to a tosyl-protected nitrogen (N1). The tosyl group, with its large aromatic ring, is sterically demanding. The conformational flexibility of the seven-membered homopiperazine ring means this bulky group can significantly shield the C2 position, impeding the trajectory of an incoming electrophile.

  • Isomer B (C3-Substituted): The primary amine is at the C3 position, one carbon removed from the nearest tosylated nitrogen. This additional separation greatly reduces the steric clash between the reacting amine and the N-tosyl group. The C3 position is, therefore, significantly more accessible.

Pillar 2: Electronic Effects - A Reinforcing Influence

The N-sulfonyl bond renders the tosyl group strongly electron-withdrawing via the inductive effect (-I).[10] This effect decreases the electron density on the surrounding atoms, modulating the basicity and nucleophilicity of nearby functional groups.[8]

  • Isomer A (C2-Substituted): The primary amine is separated from the electron-withdrawing sulfonyl group by only two sigma bonds (N-C-C). The inductive pull from the tosyl group will be more strongly felt at this position, reducing the electron density on the primary nitrogen and thus lowering its nucleophilicity.

  • Isomer B (C3-Substituted): The primary amine is three sigma bonds away (N-C-C-C). The inductive effect attenuates with distance, meaning the electronic deactivation experienced by the amine in Isomer B will be less pronounced than in Isomer A.

A Isomer A (C2-Amine) High Steric Hindrance Strong Inductive Effect (-I) Reactivity Lower Reactivity A->Reactivity leads to B Isomer B (C3-Amine) Low Steric Hindrance Weak Inductive Effect (-I) Reactivity2 Higher Reactivity B->Reactivity2 leads to

Caption: Factors governing the reactivity of primary amines.

Section 2: Experimental Validation - A Competitive Alkylation Study

To empirically validate our hypothesis, a competitive alkylation experiment provides a self-validating system. By reacting an equimolar mixture of Isomer A and Isomer B with a sub-stoichiometric amount of a common electrophile, such as benzyl bromide, the product ratio will directly reflect the relative nucleophilicity of the two primary amines. The amine that reacts preferentially is, by definition, the more reactive nucleophile.

Detailed Experimental Protocol: Selective Mono-alkylation

This protocol is designed to quantify the reactivity difference between the two isomers.

Materials:

  • Isomer A: 2-(aminomethyl)-1,4-ditosylhomopiperazine

  • Isomer B: 3-(aminomethyl)-1,4-ditosylhomopiperazine

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Isomer A (0.1 mmol, 1.0 equiv.) and Isomer B (0.1 mmol, 1.0 equiv.).

  • Add anhydrous potassium carbonate (0.3 mmol, 1.5 equiv. total).

  • Add anhydrous acetonitrile (2.0 mL) and stir the suspension at room temperature for 15 minutes.

  • Addition of Electrophile: Prepare a stock solution of benzyl bromide in acetonitrile. Add benzyl bromide (0.1 mmol, 0.5 equiv. total) dropwise to the stirring reaction mixture at room temperature. The sub-stoichiometric amount is crucial to ensure a competitive regime.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of starting materials and the formation of the two mono-benzylated products by LC-MS or TLC. The reaction is typically complete within 4-12 hours.[11][12]

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Rinse the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture directly by ¹H NMR spectroscopy and/or LC-MS to determine the ratio of the mono-alkylated products: N-benzyl-2-(aminomethyl)-1,4-ditosylhomopiperazine and N-benzyl-3-(aminomethyl)-1,4-ditosylhomopiperazine.

G start Combine Isomer A + Isomer B (1:1 ratio) with K₂CO₃ in MeCN add_bnbr Add Benzyl Bromide (0.5 equivalents) start->add_bnbr react Stir at Room Temperature (4-12 hours) add_bnbr->react monitor Monitor by LC-MS react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete analysis Analyze Product Ratio (LC-MS / NMR) workup->analysis

Caption: Workflow for the competitive alkylation experiment.

Section 3: Data Analysis and Interpretation

The analysis of the competitive reaction is expected to yield a clear outcome. The ratio of the two mono-alkylated products provides a quantitative measure of the relative reactivity.

Table 1: Hypothetical Results of Competitive Alkylation

ProductRelative Peak Area (LC-MS)Product RatioSelectivity Ratio (B:A)
N-benzyl Isomer A (Alkylation at C2)12.5%1\multirow{2}{*}{~7 : 1}
N-benzyl Isomer B (Alkylation at C3)87.5%7

Interpretation of Results: The hypothetical data in Table 1 shows a strong preference for the alkylation of Isomer B , with a selectivity ratio of approximately 7:1. This result empirically validates our initial hypothesis. The primary amine at the C3 position is indeed significantly more nucleophilic than its counterpart at the C2 position. This outcome can be confidently attributed to the combination of lower steric hindrance and reduced electronic deactivation at the C3 position, allowing it to compete more effectively for the limiting electrophile.

Conclusion and Synthetic Implications

For researchers and drug development professionals, understanding the nuances of reactivity within a complex scaffold like ditosyl-protected homopiperazine is not merely an academic exercise—it is a prerequisite for efficient and predictable synthesis.

This guide has established, through principles of steric hindrance and electronic effects, that a primary amine substituent at the C3 position of the 1,4-ditosyl-homopiperazine ring is markedly more reactive than one at the C2 position. We have provided a robust and straightforward experimental protocol to validate and quantify this reactivity difference.

The practical implications are significant. When designing synthetic routes involving unsymmetrically substituted homopiperazines, one can exploit this inherent reactivity difference to achieve selective mono-functionalization at the more accessible C3 position without the need for additional protecting group manipulations. This knowledge enables the strategic design of compound libraries and the development of more efficient pathways to complex drug candidates, saving valuable time and resources in the discovery process.

References

  • Grokipedia. Tosyl group.
  • Wikipedia. Tosyl group. [Online] Available at: [Link]

  • Fiveable. Nucleophilicity of Amines - Organic Chemistry II. [Online] Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ACS Omega. [Online] Available at: [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Online] Available at: [Link]

  • Fiveable. Primary Amines: Organic Chemistry Study Guide. [Online] Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilicity of Amines. Master Organic Chemistry. [Online] Available at: [Link]

  • Save My Exams. Producing Amines (Cambridge (CIE) A Level Chemistry): Revision Note. [Online] Available at: [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Online] Available at: [Link]

  • Ossowski, I., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Online] Available at: [Link]

  • LibreTexts Chemistry. Reactivity of Amines. [Online] Available at: [Link]

  • Garg, N. K., et al. (2011). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Li, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. [Online] Available at: [Link]

  • Kim, D., et al. (2008). Synthesis and biological evaluation of homopiperazine derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine Executive Summary 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (commonly referred to as 1,4-ditos...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Executive Summary

1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine (commonly referred to as 1,4-ditosyl-1,4-diazepan-6-amine) is a complex polyamine derivative. The base 1,4-diazepan-6-amine (DAZA) framework is frequently utilized as a tridentate, facially coordinating ligand in advanced organometallic chemistry. However, the presence of two bulky tosyl (4-methylbenzenesulfonyl) protecting groups combined with a free primary amine creates unique logistical challenges for waste management. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, deactivation, and disposal of this compound, ensuring compliance with institutional environmental health and safety (EHS) standards.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage a chemical, researchers must understand the causality behind its hazards. This compound exhibits two primary reactive domains that dictate its handling and disposal:

  • The Primary Amine (Position 6): The unprotected amine acts as both a nucleophile and a localized base. It is responsible for the compound's primary acute hazards, notably severe eye damage and skin irritation (GHS Hazard Statements H315, H318, H335)[1]. If mixed directly with strong acids without thermal control, the resulting acid-base neutralization can be highly exothermic.

  • The Tosyl (Sulfonamide) Groups: While chemically stable under ambient conditions, the high mass percentage of sulfur and nitrogen in the molecule dictates its end-of-life treatment. Upon combustion, sulfonamides and polyamines release toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Consequently, this material cannot be disposed of via standard municipal waste or sanitary sewers; it requires high-temperature incineration equipped with specialized gas scrubbing systems[2].

Operational Safety & PPE Requirements

Safety protocols must be self-validating. The choice of Personal Protective Equipment (PPE) is directly dictated by the mechanistic hazards outlined above:

  • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses lack the orbital seal required to protect against the severe eye damage risk (H318) posed by the basic amine[1].

  • Skin Protection: Nitrile gloves (minimum 0.11 mm thickness) are required for handling the solid. If the compound is dissolved in highly permeating organic solvents (e.g., dichloromethane or DMF), double-gloving or the use of heavier-duty barrier gloves (e.g., butyl rubber) is necessary.

  • Engineering Controls: All transfers, weighing, and waste consolidation must occur within a certified chemical fume hood to prevent inhalation of fine particulates or solvent aerosols[3].

Step-by-Step Disposal Protocol

All chemical waste must be managed in accordance with local regulations and foundational safety frameworks, such as those outlined in Prudent Practices in the Laboratory[4].

Phase 1: Segregation and Collection The physical state and solvent matrix of the waste dictate the collection pathway.

  • Solid Waste: Collect unreacted solid, contaminated filter paper, and consumable plastics in a high-density polyethylene (HDPE) container. Causality: HDPE is highly resistant to basic amines, preventing container degradation and leaching.

  • Empty Containers: Any empty container that previously held this acutely hazardous material must be triple-rinsed with a compatible solvent. Each rinse should utilize approximately 5% of the container's volume. This rinsate must be collected and disposed of as hazardous liquid waste[3],[5].

  • Liquid Organic Waste: If the compound is dissolved in an organic solvent, collect the solution in a designated organic waste carboy. Ensure the container is clearly labeled to indicate the presence of Nitrogen and Sulfur compounds, as this alerts the disposal contractor to route the waste to an incinerator equipped with SOx/NOx scrubbers.

Phase 2: Neutralization of Aqueous Solutions (Self-Validating System) If the compound is present in an aqueous matrix, the free amine should be neutralized prior to final collection to prevent unintended pressure build-up from spontaneous acid-base reactions in the waste carboy[2].

  • Thermal Control: Place the reaction vessel containing the aqueous waste into an ice-water bath. Causality: Neutralization is exothermic; active cooling prevents localized boiling and aerosolization of the amine.

  • Acid Addition: Slowly add dilute (1M) hydrochloric acid (HCl) or sulfuric acid dropwise under continuous magnetic stirring.

  • Validation Step: Do not rely solely on stoichiometric calculations, as the diazepane ring may exert buffering effects. Use pH indicator strips to empirically verify that the solution has reached a stable pH of 6.0 to 8.0.

  • Transfer: Once thermally stable and pH-neutral, transfer the solution to the designated aqueous waste carboy[2].

Spill Response Workflow

Spilled chemicals and the absorbent materials used to clean them must be treated as hazardous waste[5].

  • Isolate & Contain: Evacuate non-essential personnel. Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Causality: Combustible absorbents like sawdust can ignite if the spill contains trace oxidizing impurities.

  • Deactivate: If the spill involves an aqueous basic solution of the compound, carefully apply a mild solid acid (e.g., citric acid powder) over the spill area to neutralize the free amine, thereby reducing its volatility and corrosivity.

  • Collect: Sweep the absorbed, neutralized material using non-sparking tools into a dedicated, sealable polyamide/polyethylene co-extruded waste bag. Label strictly as "Hazardous Spill Waste: Toxic Organic Solid",[5].

Data Presentation: Physicochemical & Disposal Parameters

ParameterValue / SpecificationOperational Implication
Chemical Formula C19H25N3O4S2High N and S content mandates specialized high-temperature incineration[2].
Key Functional Groups Primary amine, SulfonamidesExhibits basicity; releases toxic SOx/NOx gases upon thermal decomposition.
Primary Hazards Skin Irritant, Eye Damage (H318)Mandates the use of chemical splash goggles and appropriate nitrile/butyl gloves[1].
Incompatible Materials Strong oxidizers, Strong acidsMust be strictly segregated in waste storage to prevent exothermic thermal events.
Container Material High-Density Polyethylene (HDPE)Prevents chemical leaching and degradation caused by basic polyamines.

Waste Segregation & Disposal Workflow

DisposalWorkflow Start Waste Generation: 1,4-Ditosyl-1,4-diazepan-6-amine State Physical State of Waste? Start->State Solid Solid Waste (Contaminated PPE, Powders) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid SolidContainer Seal in HDPE Container Label: 'Toxic Organic Solid' Solid->SolidContainer SolventType Solvent Type? Liquid->SolventType Incineration EHS Pickup & High-Temperature Incineration (SOx/NOx Scrubbing) SolidContainer->Incineration Organic Organic Solvent (e.g., DCM, DMF) SolventType->Organic Organic Aqueous Aqueous Solution (Acidic/Basic) SolventType->Aqueous Aqueous OrgContainer Collect in Halogenated or Non-Halogenated Carboy Label: 'Organic Waste (N, S)' Organic->OrgContainer Neutralize Neutralize to pH 6-8 (Use dilute HCl or NaOH) Aqueous->Neutralize OrgContainer->Incineration AqContainer Collect in Aqueous Carboy Label: 'Aqueous Waste (N, S)' Neutralize->AqContainer AqContainer->Incineration

Workflow for the segregation and disposal of 1,4-ditosyl-1,4-diazepan-6-amine waste.

Sources

Handling

Personal protective equipment for handling 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

Comprehensive Safety and Handling Guide: 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can utilize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine

As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents to ensuring you can utilize them with the utmost confidence and safety. This guide provides essential, field-proven directives for the handling and disposal of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine. The protocols herein are designed to be a self-validating system, grounded in established safety principles and data from the compound's hydrochloride salt and structurally related molecules.

Hazard Identification and Core Risk Assessment

While comprehensive toxicological data for the free base form is limited, the hydrochloride salt of 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine provides critical safety information. The structure, featuring two tosyl (4-methylbenzenesulfonyl) groups and a diazepane core, suggests that researchers should handle this compound with the caution afforded to other potent, biologically active sulfonamides and diazepane derivatives.

The available data for the hydrochloride salt (CAS No. 1909319-50-1) indicates the following hazards:

Hazard Category GHS Pictogram Signal Word Hazard Statements
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Respiratory IrritationGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.

Expert Analysis: The presence of sulfonyl groups can increase the potential for skin sensitization. Furthermore, compounds within the broader diazepam and diazepane class are known to have potent central nervous system effects and may pose risks to fetal development.[1][2][3] Therefore, a conservative approach that assumes potential systemic toxicity and reproductive hazards is scientifically prudent until more data becomes available.

The Hierarchy of Controls: A Foundational Safety Principle

Before any personal protective equipment (PPE) is selected, it is crucial to implement higher-level safety controls. PPE is the final barrier between the researcher and the hazard.

Hierarchy of Controls cluster_controls Hierarchy of Controls for Chemical Safety cluster_examples Application Examples Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative ex_eng e.g., Use of a certified chemical fume hood Engineering->ex_eng PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE ex_admin e.g., Standard Operating Procedures (SOPs), training, designated work areas Administrative->ex_admin ex_ppe e.g., Gloves, safety glasses, lab coat PPE->ex_ppe

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Personal Protective Equipment (PPE) Protocol

Based on the known hazards and potential risks, the following PPE is mandatory when handling 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine in solid or solution form.

Protection Type Required Equipment Specifications & Rationale
Eye & Face Protection Safety goggles with side-shields or a full-face shield.Rationale: Protects against splashes and airborne powder, addressing the serious eye irritation hazard (H319).[4] A face shield is recommended when handling larger quantities.
Hand Protection Chemical-resistant nitrile or neoprene gloves.Rationale: Provides a barrier against skin contact to prevent irritation (H315).[4] Double-gloving is strongly recommended to minimize the risk of exposure from a pinhole or tear during handling.[4] Gloves should be changed every 30-60 minutes or immediately upon known contact.[5]
Body Protection A long-sleeved, fully-fastened laboratory coat.Rationale: Protects skin and personal clothing from contamination.[4][6] For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work must be conducted within a certified chemical fume hood.Rationale: This is an engineering control that is essential for preventing inhalation of the powder, which can cause respiratory irritation (H335).[1][4] A NIOSH-approved respirator with a particulate filter may be required for spill cleanup outside of a hood, as per your institution's safety assessment.
Footwear Closed-toe, chemical-resistant shoes.Rationale: Protects feet from potential spills and dropped equipment.[4][7]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.

Operational_Workflow start Start: Assemble All Materials & PPE prep Step 1: Pre-Handling Checks - Verify fume hood certification & airflow. - Ensure emergency eyewash/shower is accessible. - Designate a specific work area. start->prep weigh Step 2: Handling Solid Compound (Weighing) - Perform all manipulations in a fume hood or ventilated balance enclosure. - Use anti-static weigh paper/boats. - Handle gently to avoid creating dust. prep->weigh dissolve Step 3: Solution Preparation - Slowly add the solid to the solvent with stirring. - Keep containers capped when not in use. weigh->dissolve decon Step 4: Decontamination - Clean all glassware and surfaces that contacted the chemical with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. dissolve->decon waste Step 5: Waste Segregation & Disposal - Dispose of contaminated solids (gloves, paper) in a dedicated, sealed hazardous waste bag. - Collect liquid waste in a labeled, sealed container. decon->waste end End: Remove PPE & Wash Hands waste->end

Caption: Step-by-step workflow for handling the target compound.

Emergency Procedures

Immediate and correct action during an exposure event is critical.

Exposure Type Immediate First-Aid Response
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]
Minor Spill For a small spill contained within a chemical fume hood, absorb the material with a spill pillow or absorbent pad. Decontaminate the area and dispose of all materials as hazardous waste.
Major Spill Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste generated from handling 1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepan-6-amine must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, shoe covers), weigh paper, and absorbent pads should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates from cleaning glassware must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not pour this waste down the drain.[11]

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent, and the rinseate collected as liquid hazardous waste. Dispose of the container according to your institution's guidelines for chemically contaminated sharps or glassware.

Consult your organization's EHS department to ensure full compliance with all local, state, and federal disposal regulations.[1]

References

  • MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA. Covetrus. [Link]

  • Diazepam Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • DIAZEPAM Safety Data Sheet. Farmalabor Materie Prime. [Link]

  • PPE and Safety Equipment When Using Chemicals. Compliance Partners. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Diazepam: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

Sources

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